PF-794
Description
Properties
Molecular Formula |
C22H20N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[2-amino-5-(4-cyanophenyl)-3-pyridinyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H20N4O/c1-14(2)26-22(27)18-9-7-17(8-10-18)20-11-19(13-25-21(20)24)16-5-3-15(12-23)4-6-16/h3-11,13-14H,1-2H3,(H2,24,25)(H,26,27) |
InChI Key |
MZPZXXQVQMSLIP-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06279794; PF06279794; PF 06279794; PF-794; PF 794; PF794. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-794 in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor PF-794 (also known as PF-06279794) and its mechanism of action within the canonical Wnt signaling pathway. The Wnt pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention.[1][2][3] this compound has emerged as a potent and selective inhibitor that targets a key downstream component of this pathway, offering a promising strategy for treating Wnt-driven malignancies.
The Canonical Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[4] Its activity is tightly regulated, and its core mechanism revolves around the stability of the transcriptional co-activator β-catenin.
Pathway States:
-
"OFF" State (Absence of Wnt): In the absence of a Wnt ligand, a multiprotein "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α) phosphorylates β-catenin.[5] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low and preventing its nuclear entry. Consequently, T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors remain in a repressed state in the nucleus.
-
"ON" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited.[4][6] This leads to the accumulation of unphosphorylated, stable β-catenin in the cytoplasm. This stable β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors, displacing repressors and recruiting co-activators to initiate the transcription of Wnt target genes, such as MYC and AXIN2, which drive cell proliferation and other cancer-related processes.[6][7]
This compound Mechanism of Action: Targeting TNIK
This compound is a potent, selective, and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK) .[7][8][9] TNIK is a critical downstream regulator of the Wnt pathway. It functions within the nucleus, where it directly interacts with and phosphorylates the TCF4 transcription factor. This phosphorylation event is crucial for stabilizing the β-catenin/TCF4 complex on the DNA, thereby enhancing the transcription of Wnt target genes.[7]
By inhibiting the kinase activity of TNIK, this compound prevents the phosphorylation of TCF4. This destabilizes the β-catenin-TCF4 interaction, leading to the dissociation of the complex from gene promoters and the subsequent downregulation of Wnt target gene expression.[7] This mechanism effectively shuts down the Wnt signaling cascade at the final transcriptional step, making it a powerful strategy for cancers addicted to this pathway.
Quantitative Data and Efficacy of this compound
Preclinical studies have demonstrated the potent and specific activity of this compound against TNIK and Wnt-driven cancer models.
| Parameter | Value | Target/System | Reference |
| Enzymatic IC₅₀ | ~9 nM | TNIK Kinase Activity | [7] |
| Cell-free IC₅₀ | 39 nM | TNIK Kinase Activity | [8] |
| Cellular IC₅₀ | Low Nanomolar Range | Wnt/β-catenin-driven colorectal cancer cells | [7] |
| Kinome Selectivity | High | Excellent selectivity across the kinome, with some off-target inhibition of MINK1 and MAP4K4 at 1 µM. | [8] |
| Target Gene Repression | Significant Reduction | Downregulation of AXIN2 and MYC expression in colorectal cancer cell lines. | [7] |
| In Vivo Efficacy | Dose-dependent Tumor Growth Inhibition | Demonstrated in xenograft mouse models of colorectal cancer with oral administration. | [7] |
Key Experimental Protocols
The evaluation of Wnt pathway inhibitors like this compound relies on a set of robust cellular and biochemical assays.
Wnt Reporter Gene Assay (TOPflash/FOPflash)
This is the gold-standard assay for measuring the transcriptional output of the canonical Wnt/β-catenin pathway. It utilizes a luciferase reporter construct driven by a promoter containing multiple TCF/LEF binding sites (TOPflash). A control plasmid with mutated binding sites (FOPflash) is used to measure non-specific activity.
Detailed Methodology:
-
Cell Culture: Plate Wnt-responsive cells (e.g., HEK293T, or colorectal cancer lines like HCT116) in 24-well plates at a density of 5 x 10⁴ cells/well.[10] Culture at 37°C with 5% CO₂.
-
Transfection (Day 1): Co-transfect cells with the TOPflash (or FOPflash) reporter plasmid and a normalization control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[10][11] A typical DNA ratio is 10:1 for TCF/LEF-firefly luciferase to Renilla luciferase.[10]
-
Inhibitor Treatment (Day 2): After 24 hours, replace the media. Treat cells with varying concentrations of this compound.
-
Wnt Stimulation: Concurrently, stimulate the Wnt pathway by adding purified Wnt3a protein or Wnt3a-conditioned media to the wells (except for negative controls).[10]
-
Incubation: Incubate the cells for an additional 17-24 hours.[11]
-
Cell Lysis and Luciferase Measurement (Day 3): Lyse the cells using a passive lysis buffer.[10] Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in Wnt3a-stimulated cells compared to vehicle-treated controls.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing a Wnt pathway inhibitor like this compound.
Conclusion
This compound represents a targeted therapeutic strategy against Wnt-driven cancers. Its mechanism of action is centered on the potent and selective inhibition of the kinase TNIK, a key nuclear regulator of the β-catenin/TCF4 transcriptional complex.[7] By disrupting this final step in the signaling cascade, this compound effectively reduces the expression of critical Wnt target genes involved in cancer cell proliferation and survival.[7] The compelling quantitative data from preclinical in vitro and in vivo models underscore its potential as a valuable agent in the arsenal against colorectal and other cancers characterized by aberrant Wnt pathway activation. Further clinical investigation is warranted to translate these promising findings into patient benefit.
References
- 1. Wnt pathway modulators in cancer therapeutics: An update on completed and ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Roles of Secreted Wnt Ligands in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of WNT Pathway Mutations in Cancer Development and an Overview of Therapeutic Options | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound (PF794) | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 9. abmole.com [abmole.com]
- 10. Wnt Reporter Activity Assay [bio-protocol.org]
- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TNIK Inhibitor PF-794: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traf2- and Nck-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology and fibrosis due to its critical role in modulating the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the discovery and development of PF-794 (also known as PF-06279794), a potent and selective ATP-competitive inhibitor of TNIK. While specific proprietary data for this compound remains limited in the public domain, this document synthesizes available information and outlines the general methodologies and strategic considerations involved in the development of such a kinase inhibitor. We will delve into the core aspects of its preclinical characterization, including biochemical and cellular assays, pharmacokinetic profiling, and in vivo efficacy studies, drawing parallels with other well-characterized TNIK inhibitors where specific data for this compound is not available.
Introduction to TNIK as a Therapeutic Target
TNIK is a serine/threonine kinase that functions as a key downstream regulator of the canonical Wnt signaling pathway. Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer, where it drives cell proliferation, survival, and maintenance of a cancer stem cell phenotype. TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a transcriptional effector of the Wnt pathway, thereby promoting the expression of Wnt target genes such as MYC and AXIN2. This central role makes TNIK an attractive "druggable" node to antagonize Wnt-driven pathologies.
Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This event leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" comprising Axin, APC, GSK3β, and CK1. In the absence of Wnt signaling, this complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt activation, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin displaces the corepressor Groucho from TCF/LEF transcription factors and recruits coactivators, leading to the transcription of target genes. TNIK is a critical coactivator in this process, phosphorylating TCF4 to enhance its transcriptional activity.
Caption: Canonical Wnt signaling pathway and the point of intervention by this compound.
Discovery of this compound
The discovery of this compound was the result of a targeted drug discovery campaign aimed at identifying potent and selective small-molecule inhibitors of TNIK. The general workflow for such a program is outlined below.
Drug Discovery Workflow
Caption: General workflow for kinase inhibitor drug discovery.
Preclinical Characterization of this compound
Biochemical and Cellular Activity
This compound is an ATP-competitive inhibitor of TNIK, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates.
| Parameter | Value | Assay Type | Reference |
| Enzymatic IC50 | ~9 nM | Biochemical Kinase Assay | [1] |
| Cellular IC50 | Low nanomolar range | Wnt/β-catenin driven colorectal cancer cell lines | [1] |
| Mechanism of Action | ATP-competitive | N/A | [1] |
| Selectivity | High across the kinome | Kinome scan | [1] |
Table 1: In Vitro Activity of this compound
Pharmacokinetics
While specific pharmacokinetic parameters for this compound are not publicly available, a typical preclinical assessment in rodents would involve intravenous (IV) and oral (PO) administration to determine key parameters.
| Parameter | Description | Typical Units |
| Cmax | Maximum plasma concentration | ng/mL or µM |
| Tmax | Time to reach Cmax | hours |
| AUC | Area under the plasma concentration-time curve | ngh/mL or µMh |
| t1/2 | Elimination half-life | hours |
| F% | Oral bioavailability | % |
| CL | Clearance | mL/min/kg |
| Vss | Volume of distribution at steady state | L/kg |
Table 2: Key Pharmacokinetic Parameters
In Vivo Efficacy
This compound has demonstrated dose-dependent tumor growth inhibition in xenograft mouse models of colorectal cancer without significant toxicity[1].
| Model | Treatment | Outcome | Reference |
| Colorectal Cancer Xenograft | Oral administration of this compound | Dose-dependent tumor growth inhibition | [1] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
TNIK Kinase Assay (Luminescence-based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the TNIK enzyme, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Wnt Reporter Assay
This assay measures the activity of the Wnt/β-catenin pathway in cells.
Materials:
-
A colorectal cancer cell line with a constitutively active Wnt pathway (e.g., HCT116, DLD-1).
-
A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Transfect the cells with the Wnt reporter construct.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Determine the IC50 value for the inhibition of Wnt signaling.
Colorectal Cancer Xenograft Model
This in vivo model assesses the anti-tumor efficacy of a compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
A colorectal cancer cell line (e.g., HCT116).
-
Matrigel (optional).
-
This compound formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle orally, once or twice daily, at various dose levels.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
Conclusion
This compound is a potent and selective TNIK inhibitor that has shown promising preclinical activity in models of Wnt-driven colorectal cancer. Its ability to specifically target a key downstream node in the Wnt/β-catenin pathway represents a promising therapeutic strategy. Further development and clinical investigation of this compound and other TNIK inhibitors are warranted to fully elucidate their therapeutic potential in oncology and other diseases characterized by aberrant Wnt signaling. This guide provides a foundational understanding of the discovery and preclinical development of this class of inhibitors, highlighting the key experimental approaches used in their characterization.
References
The Role of TRAF2 and NCK-Interacting Kinase (TNIK) in Colorectal Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAF2 and NCK-Interacting Kinase (TNIK) has emerged as a critical regulator in the progression of colorectal cancer (CRC). A member of the germinal center kinase (GCK) family, TNIK is a serine/threonine kinase that functions as a key downstream effector in the canonical Wnt/β-catenin signaling pathway, a pathway frequently deregulated in the majority of CRC cases. TNIK's multifaceted role extends to the regulation of cancer stem cell properties, cell migration, and invasion, positioning it as a promising therapeutic target for CRC. This technical guide provides an in-depth overview of the function of TNIK in CRC, including its core signaling pathways, quantitative data on its expression and therapeutic inhibition, and detailed experimental protocols for its investigation.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The majority of sporadic CRC cases are initiated by mutations in the Adenomatous Polyposis Coli (APC) gene, leading to the constitutive activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for maintaining intestinal stem cells, and its aberrant activation drives tumorigenesis. While targeting the Wnt pathway has been a long-standing goal in CRC therapy, the downstream effectors have presented more viable drug targets. TNIK has been identified as an essential regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex, acting at the most downstream point of the Wnt signaling cascade. This strategic position makes TNIK an attractive therapeutic target, as its inhibition can block Wnt signaling even in CRC cells harboring upstream APC or β-catenin mutations.
TNIK Signaling Pathways in Colorectal Cancer
TNIK is a central node in a complex signaling network that promotes colorectal cancer progression. Its primary and most well-characterized role is within the canonical Wnt/β-catenin pathway. However, emerging evidence suggests its involvement in other signaling cascades, including those regulating the actin cytoskeleton.
The Canonical Wnt/β-catenin Signaling Pathway
In CRC cells with an active Wnt pathway, stabilized β-catenin translocates to the nucleus and forms a complex with TCF4, a key transcription factor. TNIK is a critical component of this nuclear complex. It directly interacts with both TCF4 and β-catenin, and its kinase activity is essential for the full transcriptional activation of Wnt target genes. TNIK phosphorylates TCF4 at the conserved serine 154 residue, a modification crucial for the transactivation of genes that drive cell proliferation, such as MYC and CCND1 (Cyclin D1).[1][2][3]
Regulation of the Actin Cytoskeleton
Recent studies have uncovered a role for TNIK in regulating the actin cytoskeleton, which is crucial for cell migration and invasion, hallmarks of metastatic cancer. The LKB1 tumor suppressor kinase has been shown to repress TNIK expression. Loss of LKB1 in CRC cells leads to TNIK upregulation, which in turn promotes metastasis.[1][4] TNIK interacts with ARHGAP29, a Rho GTPase-activating protein, influencing actin cytoskeleton remodeling.[1][4] This suggests a Wnt-independent function of TNIK in promoting CRC cell motility.
Quantitative Data on TNIK in Colorectal Cancer
Quantitative analysis of TNIK expression and the efficacy of its inhibitors are crucial for understanding its role and therapeutic potential in CRC.
TNIK Expression in Colorectal Cancer
Multiple studies have demonstrated the upregulation of TNIK in colorectal cancer compared to normal colon tissue. This overexpression is associated with tumor progression and poor patient outcomes.
| Parameter | Finding | Patient Cohort/Model | Reference |
| mRNA Expression | Higher FPKM values in CRC tissues compared to normal colon tissues. | The Cancer Genome Atlas (TCGA) | [5] |
| Protein Expression | Observed in the cytoplasm of cancer cells, with strong staining at the invasive front; not detected in normal epithelial cells. | 220 stage I-III CRC patients | [6] |
| Prognostic Value | High TNIK expression is a significant independent risk factor for distant recurrence in stage III CRC patients. | 220 stage I-III CRC patients | [6][7] |
| Relapse-Free Survival | Significantly worse in the high TNIK expression group in stage II (p=0.028) and stage III (p=0.006) CRC. | 220 stage I-III CRC patients | [6][7] |
| Multivariate Analysis | High TNIK expression identified as an independent factor for worse relapse-free survival (Hazard Ratio available in source). | Stage I-III CRC patients | [6] |
In Vitro Efficacy of TNIK Inhibitors
Several small molecule inhibitors targeting the kinase activity of TNIK have been developed and evaluated in CRC cell lines.
| Inhibitor | Target(s) | IC50 (TNIK Kinase) | Cell Line (CRC) | Cellular IC50 | Reference |
| NCB-0846 | TNIK, FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK | 21 nM | HCT116 | Not specified in search results | [8][9][10] |
| NCB-0970 (diastereomer) | Less potent on TNIK | 272 nM | HCT116 | 6.8-fold less active than NCB-0846 | [10] |
| Compound 3 (phenylaminopyridine) | TNIK, MAP4K4 | 6 nM | Wnt-activated CRC cells | Less effective on cell viability | [8] |
| 35b (quinoline derivative) | TNIK | 6 nM | HCT116 | 2.11 μM | [7] |
| LC_222150, LC_112060, LC_64796 | TNIK | Average of 18.33 ± 0.75 nM | Not specified in search results | Not specified in search results | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of TNIK's function in colorectal cancer.
Co-Immunoprecipitation of TNIK and TCF4 in CRC Cells
This protocol is designed to demonstrate the in-cell interaction between TNIK and TCF4 in CRC cell lines such as DLD-1 or HCT116.[2][3][12]
Materials:
-
DLD-1 or HCT116 colorectal cancer cells
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-TNIK antibody
-
Anti-TCF4 antibody
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Lysis: Culture DLD-1 or HCT116 cells to 80-90% confluency. Lyse the cells on ice using lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C.
-
Antibody Incubation: Incubate the pre-cleared lysate with the primary antibody (anti-TNIK, anti-TCF4, or IgG control) overnight at 4°C with gentle rotation.
-
Immunoprecipitation: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blotting: Analyze the eluted proteins by Western blotting using the antibody against the suspected interacting partner (e.g., blot with anti-TCF4 if you pulled down with anti-TNIK).
In Vitro TNIK Kinase Assay
This protocol measures the kinase activity of TNIK and can be used to screen for inhibitors.[2]
Materials:
-
Recombinant active TNIK protein
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
TNIK inhibitor (e.g., NCB-0846) for a positive control
Procedure:
-
Prepare Master Mix: Prepare a master mix containing kinase assay buffer, ATP, and the substrate.
-
Add Inhibitor: Add the test compound or control vehicle to the wells of a microplate.
-
Initiate Reaction: Add the diluted recombinant TNIK enzyme to the wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then measured as a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the TNIK kinase activity. Calculate the IC50 value for the inhibitor.
Western Blotting for TNIK Expression
This protocol is for the detection and quantification of TNIK protein levels in CRC cell lysates.
Materials:
-
CRC cell or tissue lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-TNIK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from CRC cells or tissues and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-TNIK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Acquire the image using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis relative to a loading control (e.g., GAPDH or β-actin).
Cell Migration and Invasion Assays
These assays assess the effect of TNIK inhibition or knockdown on the migratory and invasive potential of CRC cells.
Materials:
-
CRC cells (treated with TNIK inhibitor or transfected with TNIK shRNA)
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cell culture medium with and without serum (or other chemoattractant)
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture CRC cells and treat with a TNIK inhibitor or transfect with TNIK shRNA.
-
Assay Setup: For invasion assays, coat the transwell inserts with Matrigel. Seed the prepared cells in serum-free medium in the upper chamber of the transwell insert.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell migration/invasion.
-
Staining and Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Analysis: Count the number of migrated/invaded cells in several microscopic fields.
Colony Formation Assay
This assay evaluates the effect of TNIK inhibition on the clonogenic survival and proliferation of CRC cells.
Materials:
-
CRC cells
-
TNIK inhibitor
-
Soft agar or standard cell culture plates
-
Crystal violet stain
Procedure:
-
Cell Seeding: Seed a low density of CRC cells in culture plates or in a soft agar matrix.
-
Treatment: Treat the cells with various concentrations of a TNIK inhibitor.
-
Incubation: Incubate the cells for 1-2 weeks, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet.
-
Analysis: Count the number of colonies (typically >50 cells) to determine the effect of the inhibitor on clonogenic survival.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a TNIK inhibitor.[9][10][13][14]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
CRC cells (e.g., HCT116)
-
Matrigel
-
TNIK inhibitor (e.g., NCB-0846) formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of CRC cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the TNIK inhibitor or vehicle control (e.g., daily by oral gavage).
-
Tumor Monitoring: Measure the tumor volume with calipers every few days. Monitor the body weight of the mice as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for target engagement).
Conclusion and Future Directions
TNIK plays a pivotal role in the progression of colorectal cancer through its essential function in the Wnt/β-catenin signaling pathway and its emerging role in cytoskeleton regulation. The overexpression of TNIK in CRC and its association with poor prognosis underscore its clinical relevance. The development of potent and specific TNIK inhibitors has shown promising preclinical activity, supporting the continued investigation of TNIK as a therapeutic target.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of TNIK inhibitors with standard-of-care chemotherapies or other targeted agents in CRC.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to TNIK-targeted therapies.
-
Resistance Mechanisms: Understanding the potential mechanisms of resistance to TNIK inhibitors to develop strategies to overcome them.
-
Expanded Role of TNIK: Further elucidating the Wnt-independent functions of TNIK in CRC to uncover novel therapeutic opportunities.
The continued exploration of TNIK biology and the clinical development of its inhibitors hold the potential to provide a novel and effective therapeutic strategy for patients with colorectal cancer.
References
- 1. LKB1 loss promotes colorectal cancer cell metastasis through regulating TNIK expression and actin cytoskeleton remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Expression of TNIK in colorectal cancer - The Human Protein Atlas [v23.proteinatlas.org]
- 6. Prognostic significance of Traf2- and Nck- interacting kinase (TNIK) in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First-in-Class Inhibitors of Oncogenic CHD1L With Preclinical Activity Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioCentury - Therapeutics: TRAF2 and NCK interacting kinase (TNIK) [biocentury.com]
- 14. researchgate.net [researchgate.net]
The TNIK Inhibitor PF-794: A Technical Guide to its Mechanism and Impact on the β-catenin/TCF4 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PF-794 (also known as PF-06279794), a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). Central to its mechanism of action is the disruption of the canonical Wnt/β-catenin signaling pathway, a critical mediator in both embryonic development and oncogenesis. This compound exerts its effects by inhibiting the kinase activity of TNIK, which is essential for the phosphorylation and subsequent activation of the transcription factor TCF4. This guide will detail the molecular interactions, present quantitative data on its inhibitory activity, provide comprehensive experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows.
Introduction to the Wnt/β-catenin Signaling Pathway and the Role of TNIK
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular proliferation, differentiation, and fate. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer. In the canonical pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, primarily TCF4, to drive the expression of target genes such as MYC and AXIN2, which promote cell growth and proliferation.
Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream regulator of this pathway. TNIK is a serine/threonine kinase that acts as a coactivator of the β-catenin/TCF4 transcriptional complex. A critical step in the activation of this complex is the TNIK-mediated phosphorylation of TCF4. This phosphorylation event is essential for the full transcriptional activity of the complex.
This compound: A Potent and Selective TNIK Inhibitor
This compound is a small molecule, ATP-competitive inhibitor of TNIK. By binding to the ATP-binding pocket of TNIK, this compound effectively blocks its kinase activity. This inhibition prevents the phosphorylation of TCF4, thereby disrupting the formation of a fully active β-catenin/TCF4 transcriptional complex and suppressing the expression of Wnt target genes.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ for TNIK | ~9 nM | Enzymatic Assay | [1] |
| IC₅₀ for TNIK | 39 nM | Cell-free Assay | [2] |
Table 1: In Vitro Inhibitory Activity of this compound against TNIK.
| Cell Line | Target Gene | Effect | IC₅₀ | Reference |
| Colorectal Cancer | AXIN2, MYC | Reduced Expression | Low nanomolar | [1] |
Table 2: Cellular Activity of this compound on Wnt Target Gene Expression.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the β-catenin/TCF4 complex.
Luciferase Reporter Assay for Wnt Pathway Activity
This assay quantifies the transcriptional activity of the β-catenin/TCF4 complex.
Objective: To measure the inhibitory effect of this compound on Wnt/β-catenin signaling.
Principle: A reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash) is co-transfected with a control plasmid (e.g., pRL-TK for normalization) into cells. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T or a relevant cancer cell line (e.g., HCT116) in a 96-well plate.
-
Co-transfect cells with the TOPflash (or FOPflash as a negative control) and pRL-TK plasmids using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
-
Wnt Pathway Stimulation:
-
Induce Wnt signaling by adding Wnt3a conditioned medium or recombinant Wnt3a protein.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Determine the IC₅₀ value of this compound.
-
Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4
This technique is used to determine if this compound disrupts the interaction between β-catenin and TCF4.
Objective: To assess the effect of this compound on the formation of the β-catenin/TCF4 complex in cells.
Principle: An antibody against a "bait" protein (e.g., β-catenin) is used to pull down the protein from a cell lysate. Interacting "prey" proteins (e.g., TCF4) are co-precipitated and can be detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Treat cells (e.g., colorectal cancer cell line DLD1) with this compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for β-catenin or TCF4 overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against β-catenin and TCF4.
-
Chromatin Immunoprecipitation (ChIP) Assay for TCF4 Target Genes
ChIP is used to investigate the binding of TCF4 to the promoter regions of its target genes.
Objective: To determine if this compound treatment reduces the occupancy of TCF4 at the promoters of Wnt target genes like AXIN2.
Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and an antibody specific to the protein of interest (TCF4) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle control.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-TCF4 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific chromatin.
-
Elute the chromatin from the antibody-bead complexes.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the DNA using a spin column.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter region of a known TCF4 target gene (e.g., AXIN2).
-
Quantify the amount of precipitated DNA relative to an input control.
-
Clinical Development Landscape
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound (PF-06279794). However, the therapeutic potential of targeting TNIK is being explored. For instance, another TNIK inhibitor, rentosertib (formerly ISM001-055), has entered Phase 2a clinical trials for the treatment of idiopathic pulmonary fibrosis, demonstrating the clinical viability of inhibiting this kinase. The development of TNIK inhibitors for oncology indications remains an active area of research.
Conclusion
This compound is a potent and selective TNIK inhibitor that effectively downregulates the Wnt/β-catenin signaling pathway by preventing the TNIK-mediated phosphorylation of TCF4. This leads to the suppression of Wnt target gene expression, which is crucial for the proliferation of Wnt-dependent cancer cells. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other TNIK inhibitors. The ongoing research into TNIK inhibition holds significant promise for the development of novel therapeutics for a range of diseases, including cancer.
References
Investigating the Selectivity Profile of PF-06279794: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06279794, a potent and highly selective inhibitor of Traf2- and NCK-interacting kinase (TNIK), has emerged as a significant tool for investigating the intricacies of Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the selectivity profile of PF-06279794, based on currently available data. It details its mechanism of action, presents its known inhibitory activity in a structured format, and provides detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of its biological and experimental context.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. TNIK, a member of the germinal center kinase (GCK) family, plays a crucial role in this pathway by phosphorylating T-cell factor 4 (TCF4), a key transcription factor that complexes with β-catenin to activate Wnt target gene expression.
PF-06279794 is a small molecule inhibitor that has been identified as a potent and selective antagonist of TNIK's kinase activity. By competitively binding to the ATP-binding site of TNIK, PF-06279794 effectively disrupts the Wnt/β-catenin signaling cascade. This targeted inhibition has been shown to suppress the expression of Wnt target genes, such as AXIN2 and MYC, and inhibit the growth of Wnt-dependent cancer cells in preclinical models.[1]
Data Presentation: Selectivity Profile of PF-06279794
PF-06279794 is consistently described as a highly selective inhibitor of TNIK. However, a comprehensive, publicly available kinome-wide selectivity panel detailing its inhibitory activity against a broad range of kinases is not currently available. The primary reported activity is against its intended target, TNIK.
| Target | IC50 (nM) | Assay Type | Notes |
| TNIK | ~9 | Enzymatic Assay | Potent, ATP-competitive inhibition.[1] |
| Off-Targets | Not Publicly Available | Kinome Scan | Described as "high selectivity across the kinome," but specific quantitative data is not published. |
Note: The lack of a comprehensive public selectivity dataset is a significant limitation in fully assessing the off-target profile of PF-06279794. Researchers should exercise caution and consider independent kinase profiling to confirm its selectivity in their specific experimental context.
Mechanism of Action
PF-06279794 functions as an ATP-competitive inhibitor of TNIK. This means it binds to the ATP-binding pocket of the TNIK kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates. The primary substrate of TNIK in the context of Wnt signaling is TCF4. By inhibiting TCF4 phosphorylation, PF-06279794 disrupts the formation of the β-catenin/TCF4 transcriptional complex, leading to the downregulation of Wnt target genes.
Below is a diagram illustrating the canonical Wnt signaling pathway and the point of intervention by PF-06279794.
Experimental Protocols
The following are detailed, representative protocols for the biochemical and cellular characterization of PF-06279794.
Biochemical Assay: TNIK Enzymatic Activity
This protocol describes a generic method to determine the in vitro potency of PF-06279794 against TNIK using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
PF-06279794
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of PF-06279794 in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Diluted PF-06279794 or vehicle (DMSO) control
-
TNIK enzyme solution
-
Substrate solution
-
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
ATP Depletion and ADP Conversion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of PF-06279794 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay: Wnt/β-catenin Reporter Assay
This protocol describes a TCF/LEF luciferase reporter assay to measure the inhibitory effect of PF-06279794 on Wnt/β-catenin signaling in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with a constitutively active promoter (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
PF-06279794
-
Dual-Luciferase® Reporter Assay System (or similar)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the media with fresh media containing serial dilutions of PF-06279794 or vehicle control.
-
Wnt Pathway Activation: After a short pre-incubation with the compound (e.g., 1 hour), stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a to activate the Wnt pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percent inhibition of Wnt signaling for each concentration of PF-06279794 and determine the IC50 value.
References
The PDE9A Inhibitor PF-04447943: A Technical Guide to its Upstream and Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that plays a critical role in cyclic guanosine monophosphate (cGMP) signaling. By preventing the degradation of cGMP, PF-04447943 elevates intracellular cGMP levels, thereby modulating a variety of downstream physiological processes. This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of PF-04447943's primary target, PDE9A, with a focus on data-driven insights and detailed experimental methodologies.
Core Target: Phosphodiesterase 9A (PDE9A)
PF-04447943 exhibits high affinity and selectivity for PDE9A. This enzyme is responsible for the hydrolysis of cGMP to GMP, thus acting as a negative regulator of cGMP signaling.
Upstream Signaling Pathway
The primary upstream pathway leading to the generation of cGMP, the substrate for PDE9A, involves the activation of guanylyl cyclases (GCs). There are two major forms of GC that contribute to the cGMP pool targeted by PDE9A:
-
Natriuretic Peptide (NP) - Particulate Guanylyl Cyclase (pGC) Axis: Natriuretic peptides, such as atrial natriuretic peptide (ANP), bind to and activate particulate guanylyl cyclases located on the cell membrane. This activation leads to the conversion of GTP to cGMP. Evidence suggests that PDE9A preferentially hydrolyzes cGMP generated through this pathway.
-
Nitric Oxide (NO) - Soluble Guanylyl Cyclase (sGC) Axis: Nitric oxide, a gaseous signaling molecule, diffuses into the cell and activates soluble guanylyl cyclase in the cytoplasm, which in turn synthesizes cGMP. While PDE5 is a major regulator of NO-derived cGMP, PDE9A can also influence this pool, although its primary role appears to be in the NP-pGC pathway.
Downstream Signaling Pathways and Cellular Effects
Inhibition of PDE9A by PF-04447943 leads to an accumulation of intracellular cGMP. This elevated cGMP primarily activates Protein Kinase G (PKG), a serine/threonine kinase that phosphorylates a multitude of downstream protein targets, initiating a cascade of cellular responses.
Key downstream effects include:
-
Cardioprotection: In cardiac myocytes, increased cGMP/PKG signaling can suppress pathological hypertrophy by inhibiting the calcineurin-NFAT pathway and modulating calcium handling through phosphorylation of proteins like phospholamban (PLB) and the ryanodine receptor (RyR2), and regulating the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a).
-
Neuroprotection and Synaptic Plasticity: In the central nervous system, PDE9A inhibition has been shown to enhance synaptic plasticity and improve memory in preclinical models. Downstream effects include the modulation of glutamatergic signaling.
-
Anti-inflammatory Effects: In models of colitis, PF-04447943 has demonstrated anti-inflammatory properties by suppressing the NF-κB and STAT3 signaling pathways and inhibiting inflammasome activation. It also promotes an anti-inflammatory environment by upregulating the Nrf-2 pathway through ERK phosphorylation and shifting the balance of T-cell differentiation from pro-inflammatory Th17 cells towards regulatory T cells (Tregs).
Quantitative Data
| Parameter | Species | Value | Reference |
| IC50 | Human | 12 nM | [1] |
| Ki | Human | 2.8 nM | [2] |
| Rhesus Monkey | 4.5 nM | [2] | |
| Rat | 18 nM | [2] | |
| Selectivity (Ki, µM) | PDE1 | 8.6 | [2] |
| PDE2A3 | 99 | [2] | |
| PDE3A | 50 | [2] | |
| PDE4A | 29 | [2] | |
| PDE5A | 14.9 | [2] | |
| PDE6C | 5.3 | [2] | |
| PDE7A2 | 75 | [2] | |
| PDE8A | 50 | [2] | |
| PDE10 | 51.2 | [2] | |
| PDE11 | 80 | [2] |
Experimental Protocols
In Vitro PDE9A Inhibition Assay (Fluorescence Polarization)
This protocol is based on the principle that a small fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE9A to fluorescently labeled GMP, a binding agent that specifically recognizes the phosphate on GMP is added. The resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.
Materials:
-
Recombinant human PDE9A enzyme
-
Fluorescein-labeled cGMP (cGMP-FAM)
-
PDE Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Binding Agent (phosphate-binding nanoparticles)
-
PF-04447943 or other test compounds
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of PF-04447943 in PDE Assay Buffer containing a constant concentration of DMSO (e.g., 1%).
-
In a 384-well plate, add the diluted PF-04447943 or vehicle control.
-
Add recombinant PDE9A enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding cGMP-FAM to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for a further 30 minutes at room temperature to allow for binding.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Calculate the percent inhibition for each concentration of PF-04447943 and determine the IC50 value.
In Vivo DSS-Induced Colitis Model
This protocol outlines a common method to evaluate the anti-inflammatory efficacy of PF-04447943 in a mouse model of colitis.
Animals:
-
Female C57BL/6 mice (6-8 weeks old)
Materials:
-
Dextran sulfate sodium (DSS)
-
PF-04447943
-
Vehicle control (e.g., sterile water or 0.5% methylcellulose)
-
Sulfasalazine (SASP) as a positive control
Procedure:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to experimental groups (e.g., Control, DSS + Vehicle, DSS + PF-04447943 low dose, DSS + PF-04447943 high dose, DSS + SASP).
-
Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 days. The control group receives regular drinking water.
-
Administer PF-04447943 (e.g., 3, 10, 30 mg/kg) or vehicle by oral gavage once daily for the 7-day DSS treatment period.
-
Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, sacrifice the mice and collect colon tissue.
-
Measure colon length as an indicator of inflammation.
-
Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage, inflammatory cell infiltration, and loss of goblet cells.
-
Homogenize another portion of the colon to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6), oxidative stress markers (e.g., SOD, MDA), and key signaling proteins (e.g., p-ERK, Nrf-2, NF-κB, STAT3) by methods such as ELISA and Western blotting.
Conclusion
PF-04447943 is a valuable research tool for investigating the role of the PDE9A-cGMP signaling pathway in various physiological and pathological conditions. Its high potency and selectivity make it a suitable candidate for elucidating the upstream and downstream mechanisms governed by PDE9A. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of PDE9A inhibition.
References
An In-depth Technical Guide on the Impact of PF-794 on Cancer Cell Line Proliferation
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "PF-794" and its impact on cancer cell line proliferation. The following guide is a structured template designed to meet the user's specified format. The data, protocols, and pathways presented are illustrative examples based on common anti-cancer drug discovery and development workflows. Researchers and drug development professionals should replace the placeholder information with their own experimental data for this compound.
Executive Summary
This technical guide provides a comprehensive overview of the biological effects of the hypothetical compound this compound on the proliferation of various cancer cell lines. The document includes a summary of its anti-proliferative activity, detailed experimental methodologies for key assays, and a visual representation of its proposed mechanism of action within relevant signaling pathways. The data presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Quantitative Assessment of Anti-Proliferative Activity
The in vitro efficacy of this compound was evaluated across a panel of human cancer cell lines representing diverse tissue origins. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour continuous exposure to the compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| U-87 MG | Glioblastoma | 7.3 |
| PC-3 | Prostate Adenocarcinoma | 4.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic and anti-proliferative effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate vehicle (e.g., DMSO). The final concentrations should span a range appropriate to determine the IC50 value. Cells are treated with 100 µL of the compound-containing medium. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the method for analyzing the effect of this compound on cell cycle distribution.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations corresponding to 1x and 2x the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
-
Staining: The fixed cells are washed with PBS and then resuspended in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Visualization of Cellular Mechanisms
To elucidate the mechanism of action of this compound, its impact on key signaling pathways involved in cell proliferation and survival is visualized.
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the hypothesized mechanism by which this compound inhibits cancer cell proliferation, potentially through the modulation of the PI3K/Akt/mTOR signaling cascade.
Methodological & Application
Application Notes and Protocols for PF-06463922 (Lorlatinib) in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06463922, also known as Lorlatinib, is a potent, ATP-competitive, small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2][3] It is a third-generation inhibitor designed to be effective against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors, such as crizotinib.[4][5][6] Furthermore, PF-06463922 is capable of penetrating the blood-brain barrier, making it a critical agent for treating brain metastases.[2][4] These application notes provide detailed protocols for performing in vitro kinase assays to evaluate the inhibitory activity of PF-06463922 against ALK, ROS1, and their mutant variants.
Data Presentation
The inhibitory activity of PF-06463922 has been characterized in various in vitro assays, including recombinant enzyme assays and cell-based assays. The following table summarizes the reported IC50 values, demonstrating the high potency of PF-06463922 against ALK and ROS1 kinases.
| Kinase Target | Assay Type | Inhibitor | IC50 (nM) | Reference |
| ALK (wild-type) | Recombinant Enzyme | PF-06463922 | < 0.2 (Ki) | [5] |
| ALK (mutant variants) | Cell-based | PF-06463922 | 1 - 65 | [2][4] |
| ROS1 (wild-type) | Recombinant Enzyme | PF-06463922 | ~30-fold more potent than crizotinib | [1] |
| ROS1 Fusions | Cell-based | PF-06463922 | 0.19 - 0.53 | [1] |
| HCC78 (SLC34A2-ROS1) | Cell Proliferation | PF-06463922 | 1.3 | [1] |
| BaF3 (CD74-ROS1) | Cell Proliferation | PF-06463922 | 0.6 | [1] |
Experimental Protocols
In Vitro Recombinant Kinase Assay (Radiometric)
This protocol describes a radiometric assay to determine the inhibitory activity of PF-06463922 against purified recombinant ALK or ROS1 kinase. The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide.
Materials:
-
Recombinant human ALK or ROS1 kinase
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
PF-06463922 (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (non-radioactive)
-
96-well plates
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of PF-06463922 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate peptide, and PF-06463922 dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each PF-06463922 concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Assay (Western Blot)
This protocol assesses the ability of PF-06463922 to inhibit the autophosphorylation of ALK or ROS1 fusion proteins in a cellular context.
Materials:
-
Cancer cell lines expressing ALK or ROS1 fusion proteins (e.g., NCI-H3122 for EML4-ALK, HCC78 for SLC34A2-ROS1)
-
Cell culture medium and supplements
-
PF-06463922 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-ALK (Tyr1604) or phospho-ROS1 (Tyr2274) and total ALK/ROS1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PF-06463922 (and a DMSO control) for a specified period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated kinase.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total kinase as a loading control.
-
Quantify the band intensities and normalize the phosphorylated kinase signal to the total kinase signal.
-
Calculate the percentage of inhibition of autophosphorylation for each PF-06463922 concentration and determine the IC50 value.
Mandatory Visualization
Caption: Workflow for the in vitro radiometric kinase assay.
Caption: Inhibition of ALK/ROS1 signaling by PF-06463922.
References
- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06279794 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06279794 is a potent and highly selective, ATP-competitive inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway, a fundamental pathway involved in cell proliferation, differentiation, and survival.[1] Dysregulation of the Wnt pathway is implicated in the pathogenesis of various cancers, particularly colorectal cancer. PF-06279794 disrupts Wnt-driven gene transcription by inhibiting TNIK, leading to reduced cancer cell proliferation.[1] These application notes provide detailed protocols for the use of PF-06279794 in cell culture experiments to investigate its effects on cell viability, Wnt pathway activity, and target gene expression.
Mechanism of Action
PF-06279794 targets TNIK, a key downstream component of the Wnt/β-catenin signaling cascade. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the inactivation of the β-catenin destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and MYC. TNIK is known to phosphorylate TCF4, enhancing the stability of the β-catenin-TCF4 complex and promoting transcriptional activation. By inhibiting TNIK, PF-06279794 prevents TCF4 phosphorylation, thereby destabilizing the β-catenin-TCF4 complex and suppressing the transcription of Wnt target genes. This ultimately leads to an inhibition of cancer cell growth and proliferation in tumors with aberrant Wnt signaling.[1]
In preclinical studies, PF-06279794 has demonstrated potent inhibition of TNIK with an enzymatic half-maximal inhibitory concentration (IC₅₀) of less than 10 nM.[1] In cellular assays using Wnt/β-catenin-driven colorectal cancer cell lines, it has shown IC₅₀ values in the low nanomolar range for the inhibition of Wnt target gene expression.[1]
Data Presentation
The following table summarizes the key quantitative data for PF-06279794 based on available preclinical information.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC₅₀ (TNIK) | < 10 nM | Cell-free kinase assay | [1] |
| Cellular IC₅₀ (Wnt Target Gene Expression) | Low nanomolar range | Wnt/β-catenin-driven colorectal cancer cell lines | [1] |
| Effect on Wnt Target Genes | Significant reduction in AXIN2 and MYC expression | Wnt/β-catenin-driven colorectal cancer cell lines | [1] |
Mandatory Visualizations
References
Application Notes and Protocols for PF-794 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-794, also known as PF-06279794, is a potent and selective, ATP-competitive inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a critical regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. By inhibiting TNIK, this compound disrupts the transcription of Wnt target genes, such as AXIN2 and MYC, leading to the suppression of tumor growth.[1] Preclinical studies have demonstrated that oral administration of this compound leads to dose-dependent tumor growth inhibition in xenograft mouse models of colorectal cancer, highlighting its potential as a targeted therapeutic agent.[1]
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for utilizing this compound in xenograft mouse models based on available preclinical data.
Data Presentation
Table 1: Summary of a TNIK Inhibitor Dosage in a Xenograft Mouse Model
| Compound | Cell Line | Mouse Strain | Dosage | Administration Route | Frequency | Outcome | Reference |
| Compound 35b (TNIK Inhibitor) | HCT116 (Human Colorectal Carcinoma) | Nude Mice | 50 mg/kg | Oral (p.o.) | Twice Daily | Suppressed tumor growth | [2] |
Note: Data for the specific dosage of this compound was not publicly available in the searched literature. The data presented is for a structurally related and potent TNIK inhibitor, providing a valuable reference for dose-finding studies with this compound.
Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and survival. In many cancers, mutations in this pathway lead to the accumulation of β-catenin in the cytoplasm. Upon translocation to the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive tumor progression. TNIK is a key component of the β-catenin/TCF4 transcriptional complex. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and disrupts the formation of this complex, thereby inhibiting the transcription of Wnt target genes.
References
Application Notes and Protocols for Solubilizing "Compound X" in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the solubilization of a hypothetical small molecule inhibitor, herein referred to as "Compound X," in dimethyl sulfoxide (DMSO) for in vitro and in vivo experimental use. The proper handling and solubilization of experimental compounds are critical for ensuring the accuracy, reproducibility, and reliability of scientific data. DMSO is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal vehicle for many small molecule inhibitors in biological assays.[1][2] However, it is important to be aware that DMSO can also influence experimental results, for instance by affecting the stability of proteins.[3][4]
This guide outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, and best practices for storage to maintain compound integrity. The provided tables and diagrams are designed to offer a clear and concise reference for laboratory personnel.
Data Presentation: Properties of Compound X and DMSO
Accurate quantitative data is essential for preparing precise concentrations of "Compound X" for your experiments. The following tables summarize the key properties of a hypothetical "Compound X" and its recommended solvent, DMSO. Researchers should replace the placeholder data for "Compound X" with the specific information for their compound of interest.
Table 1: Physicochemical Properties of a Hypothetical "Compound X"
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀N₄O | [5] |
| Molecular Weight | 356.42 g/mol | [5] |
| Purity | >98% (via HPLC) | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility in DMSO | ≥ 50 mg/mL | [5] |
| Recommended Storage | 0°C (short term), -20°C (long term), desiccated | [5] |
Table 2: Properties of the Solvent: Dimethyl Sulfoxide (DMSO)
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO | [1] |
| Molar Mass | 78.13 g/mol | [1] |
| Density | 1.1004 g/cm³ | [1] |
| Boiling Point | 189 °C (372 °F) | [1] |
| Melting Point | 19 °C (66 °F) | [1] |
| Description | Clear, colorless, hygroscopic liquid | [2][6] |
| Solvent Classification | Polar aprotic solvent | [1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of "Compound X" stock and working solutions.
Materials and Equipment
-
"Compound X" (solid form)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM "Compound X" Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of "Compound X". Adjust the calculations accordingly for different desired concentrations.
Calculations:
To prepare a 10 mM stock solution, the required mass of "Compound X" can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution of "Compound X" (MW = 356.42 g/mol ):
Mass (mg) = 0.010 mol/L x 0.001 L x 356.42 g/mol x 1000 mg/g = 3.56 mg
Procedure:
-
Weighing "Compound X": Carefully weigh out 3.56 mg of "Compound X" on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for compounds that are slow to dissolve. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For most cell-based experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Calculations for Dilution:
Use the following formula to calculate the volume of stock solution needed to prepare your working solution:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired final concentration of the working solution (e.g., 10 µM)
-
V₂ = Final volume of the working solution
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
V₁ = (10 µM x 1 mL) / 10,000 µM = 0.001 mL or 1 µL
Procedure:
-
Aliquoting Media: Dispense the required volume of cell culture medium or buffer into a sterile tube. For the example above, this would be 999 µL.
-
Adding Stock Solution: Add the calculated volume of the "Compound X" stock solution (1 µL in this case) to the medium or buffer.
-
Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.
-
Final DMSO Concentration: In this example, the final DMSO concentration in the working solution would be 0.1%.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for a Kinase Inhibitor
The following diagram illustrates a generic signaling cascade that can be inhibited by a kinase inhibitor like "Compound X".
Caption: A generic MAP Kinase signaling pathway inhibited by Compound X.
Experimental Workflow for Preparing "Compound X" Solutions
This diagram outlines the logical steps for preparing "Compound X" for experimental use.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide CAS#: 67-68-5 [m.chemicalbook.com]
- 3. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PF-794 Supplier | CAS | AOBIOUS [aobious.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Investigating the Effect of PF-04447943 on AXIN2 and MYC Protein Expression in Colorectal Cancer Cells using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the analysis of AXIN2 and MYC protein levels by Western blot in the human colorectal adenocarcinoma cell line HCT116 following treatment with PF-04447943 (PF-794). AXIN2 and MYC are key components and downstream targets, respectively, of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer. PF-04447943 is a selective inhibitor of phosphodiesterase 9A (PDE9A). While its primary mechanism of action is understood, its potential off-target effects on critical cancer signaling pathways are of interest. This document outlines the methodology for cell culture, PF-04447943 treatment, subcellular fractionation, and Western blot analysis to investigate the potential impact of this compound on the Wnt signaling pathway.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis. AXIN2, a scaffold protein in the β-catenin destruction complex, is a direct target of Wnt signaling and acts as a negative feedback regulator.[1][2][3] The oncoprotein MYC is a critical downstream transcription factor of this pathway, driving cell cycle progression.[1][2] In many colorectal cancers, mutations in components of the Wnt pathway lead to its constitutive activation and subsequent overexpression of targets like AXIN2 and MYC.[1]
PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). As both AXIN2 and MYC are known to localize to the nucleus and cytoplasm, investigating their expression in these separate compartments can provide valuable insights into the drug's mechanism of action.[1] This protocol provides a robust method for treating HCT116 cells with PF-04447943 and subsequently analyzing AXIN2 and MYC protein levels in whole-cell lysates, as well as in nuclear and cytoplasmic fractions, via Western blot.
Signaling Pathway
References
Application Notes and Protocols for Determining PF-794 IC50 Values in Cell-Based Assays
Introduction to PF-794 and its Target, TNIK
This compound, also known as PF-06279794, is a potent, selective, and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the Wnt signaling pathway.[4][5] By phosphorylating T-cell factor 4 (TCF4), TNIK acts as an essential activator of Wnt target gene expression, which is often aberrantly activated in cancers like colorectal cancer.[4][5][6] this compound has demonstrated a half-maximal inhibitory concentration (IC50) of 39 nM in cell-free assays.[1][2][7][8] Additionally, this compound has been shown to reduce the endogenous phosphorylation of p120-catenin in cells.[1][7][8]
These application notes provide detailed protocols for determining the IC50 value of this compound in cell-based assays, a critical measurement for evaluating its potency and efficacy in a cellular context. The protocols are designed for researchers in drug discovery and development.
Key Signaling Pathway: TNIK in Wnt Signaling
TNIK is a central node in the canonical Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4/LEF transcription factors. TNIK is a key component of this complex and its kinase activity is required for the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and survival. Inhibition of TNIK by this compound is expected to block this signaling cascade.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound and provides a template for recording experimentally determined IC50 values.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference/Experiment ID |
| This compound | TNIK | Cell-free | 39 | - | [1][2][7][8] |
| This compound | TNIK | Cell Proliferation (MTT) | User Determined | e.g., HCT116, SW480 | User Data |
| This compound | Wnt Pathway | TCF/LEF Reporter | User Determined | e.g., HEK293T | User Data |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT)
This protocol describes how to determine the IC50 of this compound by measuring its effect on the viability of a cancer cell line with an active Wnt pathway (e.g., HCT116 or SW480). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells.
Materials:
-
HCT116 or SW480 cells
-
DMEM or appropriate cell culture medium with 10% FBS
-
This compound compound
-
DMSO (Dimethyl sulfoxide)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the concentration to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM (e.g., 10-point, 3-fold dilution series).
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest this compound concentration) and a "no-cell" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: In-Cell Western™ Assay for Inhibition of p120-Catenin Phosphorylation
This protocol provides a more mechanistic approach to assess the potency of this compound by quantifying the inhibition of phosphorylation of a known downstream substrate, p120-catenin, directly within the cells.
Materials:
-
Cell line expressing p120-catenin (e.g., HEK293T, HCT116)
-
96-well or 384-well clear bottom, black-walled plates
-
This compound compound and DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey® Intercept® (TBS) Blocking Buffer)
-
Primary antibodies:
-
Rabbit anti-phospho-p120-catenin (specific for the relevant phosphorylation site)
-
Mouse anti-total-p120-catenin or another housekeeping protein (e.g., GAPDH, β-actin) for normalization
-
-
Secondary antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Fluorescence imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Follow Step 1 from Protocol 1 to seed cells in a 96-well plate.
-
Follow Step 2 from Protocol 1 to treat cells with a serial dilution of this compound. A shorter incubation time (e.g., 2-6 hours) may be sufficient to observe changes in phosphorylation.
-
-
Fixation and Permeabilization:
-
After treatment, gently remove the medium.
-
Fix the cells by adding 150 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Wash the wells 3 times with 200 µL of PBS.
-
Permeabilize the cells by adding 150 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.
-
Wash the wells 3 times with 200 µL of PBS.
-
-
Blocking and Antibody Incubation:
-
Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Prepare a primary antibody solution in Blocking Buffer containing both the anti-phospho-p120-catenin and the anti-total-p120-catenin antibodies at their recommended dilutions.
-
Decant the Blocking Buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C with gentle shaking.
-
Wash the wells 4 times with 200 µL of PBS containing 0.1% Tween-20.
-
Prepare a secondary antibody solution in Blocking Buffer containing both IRDye®-conjugated secondary antibodies. Protect from light.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the wells 4 times with 200 µL of PBS containing 0.1% Tween-20 in the dark.
-
-
Imaging and Data Analysis:
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using a fluorescence imaging system in both the 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for each channel in each well.
-
Normalize the phospho-p120-catenin signal (800 nm channel) to the total p120-catenin signal (700 nm channel).
-
Calculate the percent inhibition of phosphorylation relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.
-
This comprehensive guide provides the necessary background and detailed protocols for researchers to accurately determine the IC50 of this compound, facilitating further investigation into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PF794) | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of PF-794
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-794, also known as PF-06279794, is a potent and selective ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1] TNIK is a serine-threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[2][3] By inhibiting TNIK, this compound disrupts Wnt-driven gene transcription, leading to the suppression of cancer cell proliferation and survival.[1] Preclinical studies have demonstrated that oral administration of this compound results in dose-dependent inhibition of tumor growth in xenograft mouse models of colorectal cancer, highlighting its potential as a targeted therapeutic agent.[1] Beyond oncology, TNIK's role in neuronal processes suggests potential applications for this compound in the study of psychiatric disorders.[4]
These application notes provide a comprehensive overview of the available information on the in vivo administration of this compound, including experimental protocols, quantitative data, and visualization of the relevant signaling pathway and experimental workflows.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Animal Model | Administration Route | Dosage | Dosing Schedule | Therapeutic Effect | Reference |
| Mouse (Xenograft) | Oral | Not specified | Not specified | Dose-dependent tumor growth inhibition | [1] |
Further detailed quantitative data on tumor growth inhibition at specific doses were not available in the public domain at the time of this review.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Cmax | Tmax | AUC | Bioavailability | Reference |
| Mouse | Oral | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available |
Specific pharmacokinetic data for this compound in preclinical models were not publicly available at the time of this review. The table is provided as a template for researchers to populate with their own experimental data.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Mouse Xenograft Model
This protocol is a generalized procedure based on standard practices for oral administration of small molecule inhibitors in preclinical cancer models.[1] Researchers should optimize the formulation and dosage based on their specific experimental needs and the physicochemical properties of their this compound batch.
Materials:
-
This compound (PF-06279794)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of DMSO, PEG400, and saline)
-
Sterile water or saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Appropriate animal handling and restraint devices
Procedure:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) for the engraftment of human colorectal cancer cell lines with activated Wnt/β-catenin signaling.
-
Formulation Preparation:
-
Determine the appropriate vehicle for this compound. The choice of vehicle will depend on the solubility of the compound. Common vehicles for oral gavage include suspensions in 0.5% methylcellulose or solutions in a mixture of solvents like DMSO and PEG400, further diluted with saline.
-
Accurately weigh the required amount of this compound based on the desired dose and the number and weight of the animals to be treated.
-
Prepare the formulation by first dissolving or suspending this compound in a small amount of the primary solvent (e.g., DMSO) if necessary, and then gradually adding the remaining vehicle components while vortexing. Sonication can be used to aid dissolution or create a uniform suspension.
-
Prepare a fresh formulation for each day of dosing.
-
-
Dosing:
-
Weigh each mouse accurately before dosing to calculate the exact volume of the formulation to be administered.
-
The typical dosing volume for oral gavage in mice is 5-10 mL/kg body weight.
-
Gently restrain the mouse and insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
The dosing schedule (e.g., once daily, twice daily) and the duration of the study should be determined based on the pharmacokinetic profile of this compound and the tumor growth rate.
-
-
Efficacy Evaluation:
-
Monitor tumor volume regularly (e.g., twice a week) using calipers.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
Mandatory Visualization
Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
Application Notes and Protocols for High-Throughput Screening with PF-06279794
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06279794 is a potent and selective, ATP-competitive inhibitor of Traf2- and NCK-interacting kinase (TNIK). TNIK is a serine-threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway. By phosphorylating T-cell factor 4 (TCF4), TNIK stabilizes the β-catenin-TCF4 complex, leading to the transcription of Wnt target genes. In various cancers, particularly colorectal cancer, aberrant Wnt signaling is a key driver of tumor growth. PF-06279794 disrupts this process by inhibiting TNIK, leading to the downregulation of Wnt target genes such as AXIN2 and MYC, and subsequent inhibition of cancer cell proliferation.[1] These application notes provide detailed protocols for utilizing PF-06279794 in high-throughput screening (HTS) campaigns to identify and characterize novel TNIK inhibitors.
Mechanism of Action and Signaling Pathway
PF-06279794 acts as an ATP-competitive inhibitor of TNIK's kinase activity. This inhibition prevents the phosphorylation of TCF4, a key transcription factor in the Wnt signaling pathway. Without this phosphorylation, the interaction between β-catenin and TCF4 is destabilized, leading to the suppression of Wnt target gene expression and a reduction in cell proliferation in Wnt-dependent cancer cells.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of PF-06279794 on TNIK.
Quantitative Data Summary
The following table summarizes the key quantitative data for PF-06279794, which can be used as a reference for assay development and validation.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC50 | ~9 nM | Purified TNIK enzyme | [1] |
| Cellular IC50 | Low nanomolar | Wnt/β-catenin-driven colorectal cancer cell lines | [1] |
| Target Genes Downregulated | AXIN2, MYC | Wnt/β-catenin-driven colorectal cancer cell lines | [1] |
| Z'-factor (typical for HTS) | > 0.5 | Recommended for robust HTS assays |
Experimental Protocols
Here we provide detailed protocols for both biochemical and cell-based high-throughput screening assays to identify and characterize TNIK inhibitors, using PF-06279794 as a positive control.
Biochemical HTS Assay: TNIK ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based biochemical assay to measure the kinase activity of TNIK and its inhibition by test compounds. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
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Recombinant human TNIK enzyme
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Myelin Basic Protein (MBP) as a substrate
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ATP
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PF-06279794 (as a positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
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Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, opaque plates
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Luminometer
Protocol Workflow:
Caption: Workflow for the TNIK ADP-Glo™ Kinase HTS Assay.
Detailed Steps:
-
Compound Plating: Add 1 µL of test compounds or PF-06279794 (e.g., in a 10-point, 3-fold serial dilution) to the wells of a 384-well plate. For negative controls, add 1 µL of DMSO.
-
Enzyme Addition: Add 2 µL of diluted TNIK enzyme in kinase buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Initiate Kinase Reaction: Add 2 µL of a mixture containing the MBP substrate and ATP to each well to start the kinase reaction. The final concentration of ATP should be at its Km value for TNIK, if known, to ensure sensitive detection of ATP-competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to the TNIK kinase activity.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation. A Z'-factor should be calculated for each screening plate using positive (e.g., PF-06279794 at a high concentration) and negative (DMSO) controls to assess assay quality. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.
Cell-Based HTS Assay: Wnt/β-catenin Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of the Wnt/β-catenin signaling pathway using a luciferase reporter gene. This assay is ideal for identifying compounds that inhibit the pathway at the level of TNIK or other downstream components.
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash (TCF/LEF luciferase reporter) and pRL-TK (Renilla luciferase control) plasmids
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a
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PF-06279794 (as a positive control)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol Workflow:
Caption: Workflow for the Wnt/β-catenin Luciferase Reporter HTS Assay.
Detailed Steps:
-
Cell Seeding: Seed HEK293T cells into 96-well or 384-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
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Transfection: Co-transfect the cells with the TOPFlash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Add test compounds or PF-06279794 to the cells at various concentrations. Include DMSO as a negative control.
-
Pre-incubation: Incubate the cells with the compounds for 4-6 hours.
-
Wnt Pathway Activation: Add Wnt3a conditioned media or recombinant Wnt3a to the wells to stimulate the Wnt pathway. Do not add Wnt3a to the negative control wells.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Measurement: Measure both firefly (TOPFlash) and Renilla (pRL-TK) luciferase activities sequentially using a luminometer according to the assay kit instructions.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated DMSO control. Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation. As with the biochemical assay, calculate the Z'-factor for each plate to ensure data quality.
Conclusion
PF-06279794 is a valuable tool for studying the role of TNIK in Wnt signaling and for the discovery of novel inhibitors. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing new chemical entities targeting this important cancer pathway. Careful assay validation, including the determination of a suitable Z'-factor, is critical for the success of any HTS campaign.
References
Troubleshooting & Optimization
Navigating PF-06279794 Treatment: A Technical Support Guide for Cancer Cell Research
For researchers, scientists, and drug development professionals investigating the therapeutic potential of PF-06279794 in cancer cell lines, this technical support center provides a comprehensive resource for optimizing experimental conditions and troubleshooting common challenges. By understanding the compound's mechanism of action and adhering to detailed experimental protocols, users can achieve reliable and reproducible results.
PF-06279794 is a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a common driver of tumorigenesis, particularly in colorectal cancer. PF-06279794 exerts its anti-cancer effects by blocking the kinase activity of TNIK, which is essential for the phosphorylation of T-cell factor 4 (TCF4). This phosphorylation event is critical for the recruitment of β-catenin and the subsequent activation of Wnt target genes, such as AXIN2 and MYC, which promote cell proliferation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-06279794?
A1: PF-06279794 is an ATP-competitive inhibitor of TNIK. By inhibiting TNIK, it prevents the phosphorylation of TCF4, a crucial step for the activation of the β-catenin/TCF4 transcriptional complex. This leads to the downregulation of Wnt target genes that drive cancer cell growth.[1][2]
Q2: In which cancer types is PF-06279794 expected to be most effective?
A2: Given its mechanism of action targeting the Wnt/β-catenin pathway, PF-06279794 is anticipated to be most effective in cancers with aberrant Wnt signaling. This includes a high percentage of colorectal cancers, as well as certain types of gastric and breast cancers.[1]
Q3: What is the recommended solvent and storage condition for PF-06279794?
A3: PF-06279794 is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for several months.
Q4: What are the typical concentrations of PF-06279794 used in cell culture experiments?
A4: The effective concentration of PF-06279794 can vary depending on the cancer cell line's sensitivity. Based on studies with similar TNIK inhibitors like NCB-0846, which has an IC50 of 21 nM, a starting concentration range of 10 nM to 1 µM is recommended for dose-response experiments.[3] For some specific applications, concentrations around 300 nM have been used.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed effect on cell viability | - Insufficient drug concentration.- Cell line is not dependent on the Wnt/β-catenin pathway.- Incorrect assay duration.- Drug instability in culture medium. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).- Confirm Wnt pathway activity in your cell line (e.g., by checking for β-catenin mutations or high expression of Wnt target genes).- Optimize incubation time; effects on proliferation may take 48-72 hours or longer.- Prepare fresh drug dilutions for each experiment. Minimize the time the compound is in aqueous solutions. |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete dissolution of the compound.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Vortex the stock solution and final dilutions thoroughly before adding to the cells.- Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS or medium to maintain humidity. |
| Unexpected or off-target effects | - Concentration of PF-06279794 is too high, leading to inhibition of other kinases. | - Use the lowest effective concentration determined from your dose-response studies.- If off-target effects are suspected, consider using a structurally different TNIK inhibitor as a control.[5][6][7] |
| Difficulty in detecting changes in Wnt target gene or protein expression | - Suboptimal time point for analysis.- Inefficient RNA/protein extraction or antibody/primer quality. | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for detecting changes in gene or protein expression.- Ensure high-quality RNA/protein isolation. Validate antibodies and qPCR primers for specificity and efficiency. |
Quantitative Data Summary
Table 1: Reported IC50 Values for TNIK Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCB-0846 | - | - | 21 | [3] |
| PF-3758309 (PAK4 inhibitor with off-target effects) | A375, HCT116 | Melanoma, Colorectal Cancer | ~9 | [5] |
Note: Specific IC50 values for PF-06279794 in a wide range of cancer cell lines are not yet broadly published. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their specific cell line of interest.
Detailed Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of PF-06279794 in culture medium. A common starting range is 1 nM to 10 µM.
-
Include a DMSO vehicle control (at the same final concentration as the highest PF-06279794 concentration).
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT/XTT Addition and Incubation:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Measurement:
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate for at least 15 minutes to dissolve the formazan crystals.
-
For XTT, the formazan product is soluble, so no solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Western Blot for Wnt Pathway Proteins
-
Cell Lysis:
-
Treat cells with the desired concentrations of PF-06279794 for the determined time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total β-catenin, phosphorylated TCF4 (if available), total TCF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantitative PCR (qPCR) for Wnt Target Genes
-
RNA Extraction and cDNA Synthesis:
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Treat cells with PF-06279794 for the desired time.
-
Extract total RNA using a commercial kit and assess its quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Visualizations
Wnt/β-Catenin Signaling Pathway and PF-06279794 Inhibition
Caption: Wnt signaling pathway with PF-06279794 inhibition of TNIK.
Experimental Workflow for Optimizing PF-06279794 Concentration
Caption: Workflow for determining optimal PF-06279794 concentration.
Troubleshooting Logic for Low Drug Efficacy
Caption: Troubleshooting logic for low PF-06279794 efficacy.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. TCF4 Is a Molecular Target of Resveratrol in the Prevention of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCF4/TCF7L2 (C48H11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Targeted repression of AXIN2 and MYC gene expression using designer TALEs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
PF-794 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of PF-794, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as PF-06279794, is a potent, selective, and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2] It is primarily used in research to study the Wnt/β-catenin signaling pathway, where TNIK plays a crucial role by phosphorylating TCF4 and stabilizing the β-catenin-TCF4 complex.[3] By inhibiting TNIK, this compound disrupts Wnt-driven gene transcription.[3] It also shows inhibitory activity against other kinases such as MINK1 and MAP4K4.[2][4]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid (powder) this compound should be stored in a dry (desiccated) and dark environment.[3][4] For optimal stability, different storage durations are recommended based on temperature. Please refer to the summary table below for specific temperature and duration guidelines from various suppliers.
Q3: How should I prepare and store solutions of this compound?
A3: this compound is soluble in DMSO.[2][3][4] It is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO) which can then be further diluted in aqueous buffers for your experiments.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.
Q4: What is the expected shelf-life of this compound in different storage conditions?
A4: The shelf-life of this compound depends on whether it is in solid form or in solution, and the storage temperature. The table below provides a summary of stability data. It is recommended to refer to the certificate of analysis provided by your specific supplier for lot-specific data.
Storage and Stability Data Summary
The following table summarizes the recommended storage conditions and expected stability for this compound.
| Form | Storage Temperature | Recommended Duration | Source |
| Solid (Powder) | -20°C | >2 years (long term) | [3] |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | -20°C | 12 months | [2] |
| Solid (Powder) | 4°C | 2 years | [1] |
| Solid (Powder) | 4°C | 6 months | [2] |
| Solid (Powder) | 0 - 4°C | Short term (days to weeks) | [3] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | 1 - 6 months | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | Long term (months) | [3] |
Troubleshooting Guide
Problem: I am observing a loss of compound activity or inconsistent results in my experiments.
-
Possible Cause: This could be due to improper storage or handling of the this compound stock solution. Repeated freeze-thaw cycles can lead to degradation or precipitation of the compound.
-
Solution:
-
Aliquot Stock Solutions: When you first prepare your stock solution in DMSO, divide it into smaller, single-use aliquots to minimize the number of freeze-thaw cycles.
-
Verify Storage Conditions: Ensure that your stock solutions are stored at or below -20°C, with -80°C being optimal for long-term stability in solvent.[1][2]
-
Perform a Fresh Dilution: Prepare a fresh working solution from a new, unopened aliquot of your concentrated stock for each experiment.
-
Confirm Compound Integrity: If the problem persists, consider performing a stability analysis, such as the HPLC protocol detailed below, to confirm the integrity and concentration of your compound.
-
Problem: The solid this compound powder has changed in color or appearance.
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Possible Cause: This may indicate degradation due to exposure to light, moisture, or improper temperatures.
-
Solution:
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Review Storage: Confirm that the compound has been stored in a dark, dry (desiccated) place at the recommended temperature.[3][4]
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Do Not Use: It is not advisable to use the compound if its physical appearance has changed.
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Contact Supplier: Reach out to the technical support of your supplier for further guidance.
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Problem: I am having difficulty dissolving the this compound compound.
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Possible Cause: this compound has limited solubility in aqueous solutions.
-
Solution:
-
Use Appropriate Solvent: this compound is soluble in DMSO.[3][4] Prepare a high-concentration stock solution in 100% DMSO first.
-
Gentle Warming/Vortexing: To aid dissolution in DMSO, you can gently warm the solution (e.g., to 37°C) and/or vortex it.
-
Dilution: For cell-based assays, the DMSO stock solution can then be serially diluted into your aqueous culture medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Problem: I see precipitate in my stock solution after thawing it.
-
Possible Cause: The compound may have come out of solution during the freezing process.
-
Solution:
-
Re-dissolve: Before making your dilutions, ensure the entire stock solution is fully re-dissolved. You can warm the vial to room temperature or briefly to 37°C and vortex thoroughly until all precipitate has disappeared.
-
Centrifuge: Briefly centrifuge the vial to pull down any solution from the cap before opening.
-
Diagrams and Workflows
This compound Storage and Handling Workflow
The following diagram outlines the best practices for storing and handling this compound from initial receipt to experimental use.
References
Troubleshooting PF-794 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TNIK inhibitor, PF-794 (also known as PF-06279794). The focus is on addressing the common challenge of its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a critical component of the Wnt/β-catenin signaling pathway. By inhibiting TNIK, this compound can disrupt the downstream signaling cascade that is often aberrantly activated in various cancers, particularly colorectal cancer.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer or cell culture medium. Why is this happening?
A2: This is a common issue for many small molecule inhibitors, including this compound, which are often hydrophobic (poorly soluble in water). Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. This can be influenced by several factors, including the final concentration of this compound, the concentration of the organic co-solvent (like DMSO), the pH and composition of the aqueous medium, and the temperature.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q4: How should I store my solid this compound and its stock solutions?
A4:
-
Solid Compound: Store the solid (powder) form of this compound at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), kept dry and protected from light.
-
Stock Solutions in DMSO: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). For short-term storage, solutions can be kept at 4°C for a few days. Always protect solutions from light.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data on this compound and Solubilization Strategies
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (Estimated) | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for primary stock solutions. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent. |
| Methanol | Sparingly Soluble | Can be used as a co-solvent. |
| Water | Practically Insoluble | |
| PBS (pH 7.4) | Very Low | Prone to precipitation at micromolar concentrations. |
| Cell Culture Media | Variable | Solubility can be influenced by serum proteins and other components. |
Note: The solubility values in this table are estimates based on the hydrophobic nature of this compound and data for similar kinase inhibitors. It is highly recommended to experimentally determine the solubility in your specific buffer or medium.
Table 2: Strategies to Enhance Aqueous Solubility of this compound
| Strategy | Description | Recommended Starting Conditions |
| Co-solvents | Adding a small percentage of a water-miscible organic solvent to the aqueous solution. | Keep the final concentration of DMSO <0.5% and ethanol <1% in cell-based assays to avoid toxicity. |
| pH Adjustment | Modifying the pH of the aqueous buffer can alter the ionization state of the compound and improve solubility. | Test a range of pH values (e.g., 6.0 to 8.0) to find the optimal pH for solubility. |
| Surfactants | Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. | Try adding 0.01% - 0.1% Tween® 20 or Pluronic® F-68 to the aqueous buffer. |
| Complexation | Using cyclodextrins to form inclusion complexes that enhance solubility. | Consider using β-cyclodextrins or their derivatives (e.g., HP-β-CD) at a 1:1 or 1:2 molar ratio with this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 356.42 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (e.g., for 1 mL, weigh out 3.56 mg of this compound).
-
Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure (for a 10 µM final concentration in 1 mL):
-
Perform a serial dilution to avoid "solvent shock."
-
Step 1 (Intermediate Dilution): Add 1 µL of the 10 mM this compound stock solution to 99 µL of the aqueous buffer to make a 100 µM intermediate solution. Vortex gently.
-
Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer.
-
Vortex the final solution gently.
-
Visually inspect for any signs of precipitation immediately and after a short incubation at the experimental temperature.
-
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway Diagram
Wnt/β-catenin Signaling Pathway and Inhibition by this compound
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In the "OFF" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. In the "ON" state, Wnt ligands bind to their receptors, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate gene transcription. TNIK is a key kinase that potentiates this transcriptional activation. This compound inhibits TNIK, thereby suppressing Wnt target gene expression.
Caption: Wnt/β-catenin pathway with the inhibitory action of this compound on TNIK.
Technical Support Center: Overcoming Resistance to PF-06279794 in Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PF-06279794 in their cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-06279794?
PF-06279794 is a highly potent and selective, ATP-competitive inhibitor of Traf2- and NCK-interacting kinase (TNIK). TNIK is a key regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting TNIK, PF-06279794 disrupts the interaction between T-cell factor 4 (TCF4) and β-catenin, leading to the suppression of Wnt target gene transcription. This ultimately inhibits the proliferation and survival of cancer cells that are dependent on aberrant Wnt signaling.
Q2: My cancer cell line is showing reduced sensitivity to PF-06279794. What are the potential mechanisms of resistance?
While direct resistance mechanisms to PF-06279794 are still under investigation, resistance to inhibitors of the Wnt/β-catenin pathway can arise from several factors:
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Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the Wnt/β-catenin pathway.
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Alterations in the tumor microenvironment (TME): The TME can contribute to drug resistance.
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Emergence of cancer stem cells (CSCs): A subpopulation of cancer cells with stem-like properties may be inherently resistant to therapy.
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Upregulation of the drug target: Increased expression of TNIK could potentially lead to resistance.
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Mutations in downstream effectors: Mutations in genes downstream of TNIK in the Wnt pathway could render the cells insensitive to its inhibition.
Q3: Are there any known genetic mutations that can confer resistance to Wnt pathway inhibitors?
Yes, mutations in other genes have been shown to confer resistance to Wnt inhibitors. For example, mutations in the FBXW7 gene have been found to make pancreatic and colorectal cancer cells resistant to Wnt-blocking drugs by activating alternative cancer pathways[1].
Troubleshooting Guides
Problem 1: Decreased or Loss of Efficacy of PF-06279794 in vitro
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a dose-response curve with PF-06279794 on the suspected resistant cells and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 value indicates resistance. 2. Sequence Analysis: Analyze the genetic makeup of the resistant cells, paying close attention to genes in the Wnt/β-catenin pathway and known oncogenes that could be part of bypass pathways. Look for mutations in genes like FBXW7[1]. 3. Pathway Analysis: Use techniques like Western blotting or reporter assays to check for the activation of alternative signaling pathways (e.g., MAPK, PI3K/Akt). |
| Cell line misidentification or contamination | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can affect cellular responses to drugs. |
Problem 2: Lack of in vivo Efficacy of PF-06279794 in Xenograft Models
| Possible Cause | Troubleshooting Steps |
| Tumor microenvironment (TME)-mediated resistance | 1. Analyze the TME: Use immunohistochemistry (IHC) or flow cytometry to characterize the immune cell infiltrate and stromal components of the xenograft tumors. The TME can promote resistance to Wnt/β-catenin pathway inhibitors[2]. 2. Combination Therapy: Consider combining PF-06279794 with agents that target the TME, such as immune checkpoint inhibitors[3][4]. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) issues | 1. Verify Drug Delivery: Measure the concentration of PF-06279794 in the plasma and tumor tissue to ensure adequate drug exposure. 2. Assess Target Engagement: Analyze tumor biopsies to confirm that PF-06279794 is inhibiting TNIK activity in vivo. This can be done by measuring the phosphorylation of downstream targets. |
Quantitative Data Summary
Table 1: Example IC50 Values for a Sensitive vs. Resistant Cell Line
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | PF-06279794 | 50 | 1 |
| PF-06279794 Resistant Subline | PF-06279794 | 1500 | 30 |
Experimental Protocols
Protocol 1: Generation of a PF-06279794-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to PF-06279794 through continuous exposure to increasing concentrations of the drug[5][6].
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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PF-06279794 (stock solution in DMSO)
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Cell counting solution (e.g., Trypan Blue)
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Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
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Multi-well plates
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the initial half-maximal inhibitory concentration (IC50) of PF-06279794 for the parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of PF-06279794 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of PF-06279794 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor Cell Viability: At each concentration step, monitor cell viability and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.
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Establish a Resistant Clone: After several months of continuous culture with increasing drug concentrations, a resistant cell population should emerge. Isolate single-cell clones by limiting dilution or cell sorting.
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Characterize the Resistant Phenotype: Confirm the resistance of the selected clones by performing a dose-response assay and calculating the new IC50 value. A significant increase in the IC50 compared to the parental line confirms resistance.
-
Maintain the Resistant Line: Culture the established resistant cell line in the continuous presence of a maintenance concentration of PF-06279794 (typically the IC50 of the parental line) to maintain the resistant phenotype.
Protocol 2: Western Blot Analysis of Wnt Pathway Activation
This protocol is for assessing the activation state of the Wnt/β-catenin signaling pathway in sensitive and resistant cell lines.
Materials:
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Sensitive and resistant cell lysates
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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Transfer apparatus and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-β-catenin, anti-phospho-LRP6, anti-Axin2, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the expression levels of key Wnt pathway proteins between the sensitive and resistant cell lines. An increase in total β-catenin or the expression of Wnt target genes like Axin2 and c-Myc in the resistant line could indicate pathway reactivation.
Visualizations
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Wnt/β-Catenin Signaling and Resistance to Immune Checkpoint Inhibitors: From Non-Small-Cell Lung Cancer to Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with PF-794 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-794 in their experiments. Our goal is to help you interpret unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound treatment are inconsistent across experiments. What are the potential causes?
A1: Inconsistent cell viability results can stem from several factors. Firstly, ensure the consistency of your cell culture, including cell passage number and seeding density. Variation in these can significantly impact the cellular response to treatment. Secondly, this compound, like many small molecules, can be susceptible to degradation. Ensure proper storage of the compound and prepare fresh dilutions for each experiment. Finally, the incubation time with this compound can be critical; slight variations in timing can lead to different outcomes. We recommend establishing a strict and consistent experimental timeline.
Q2: I am observing a decrease in cell viability at lower concentrations of this compound, but at higher concentrations, the viability appears to plateau or even increase. What could explain this U-shaped dose-response curve?
A2: A U-shaped or biphasic dose-response curve can be perplexing. One common reason is compound precipitation at higher concentrations. Visually inspect your culture wells for any signs of precipitate. If observed, consider using a different solvent or adjusting the final concentration. Another possibility is the induction of cellular stress responses at high concentrations that may paradoxically promote survival in a subset of the cell population. It is also worth considering potential off-target effects that may become more prominent at higher concentrations and counteract the primary cytotoxic effect.
Q3: I expected this compound to inhibit the Wnt/β-catenin pathway, but I am not seeing a significant decrease in my Wnt reporter assay signal. What should I check?
A3: If you are not observing the expected inhibition of Wnt signaling, first verify the activity of your this compound stock. A positive control compound known to inhibit the Wnt pathway can be useful here. Next, consider the specific cell line you are using. The cellular context, including the expression levels of TNIK and other Wnt pathway components, can influence the response to this compound. It is also possible that in your specific model, the Wnt pathway is driven by components downstream of TNIK, or that non-canonical Wnt signaling pathways are more dominant. Investigating the phosphorylation status of key downstream effectors of TNIK can provide more direct evidence of target engagement.
Q4: My Western blot results for downstream targets of the Wnt pathway are variable after this compound treatment. How can I improve the reproducibility?
A4: Reproducibility in Western blotting is crucial for reliable data. Ensure consistent protein loading by performing a thorough protein quantification assay and loading equal amounts of protein for each sample. Use a reliable housekeeping protein for normalization. The quality of your primary antibodies is also critical; ensure they are validated for the specific targets and species you are investigating. When analyzing signaling pathways, it is often beneficial to probe for both the total and phosphorylated forms of a protein on the same blot to accurately assess changes in activation state.
Troubleshooting Guides
Problem: Unexpected Increase in Cell Proliferation at Certain this compound Concentrations
Possible Causes:
-
Off-Target Effects: At certain concentrations, this compound may inhibit other kinases, such as MINK1 and MAP4K4, which could lead to the activation of alternative pro-proliferative pathways.
-
Activation of Feedback Loops: Inhibition of the TNIK/Wnt pathway might trigger compensatory feedback mechanisms that upregulate other signaling pathways involved in cell growth.
-
Cell Line Specificity: The observed effect may be unique to the genetic background of the cell line being used.
Troubleshooting Steps:
-
Kinase Profiling: If available, perform a kinase profiling assay to identify other kinases inhibited by this compound at the concentrations showing anomalous results.
-
Pathway Analysis: Use Western blotting or other pathway analysis tools to investigate the activation state of other key signaling pathways, such as the MAPK/ERK pathway.
-
Test in Different Cell Lines: Compare the dose-response of this compound in multiple cell lines with different genetic backgrounds to determine if the effect is cell-line specific.
-
Combination Treatment: Consider co-treating cells with inhibitors of pathways that might be activated as a feedback mechanism to see if this reverses the proliferative effect.
Problem: Discrepancy Between Cell Viability Assays and Apoptosis Assays
Possible Cause:
-
This compound may be inducing cell cycle arrest or senescence rather than apoptosis at the tested concentrations and time points. A reduction in metabolic activity, measured by assays like MTT or PrestoBlue, can reflect a decrease in proliferation without necessarily indicating cell death.
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound treatment leads to an accumulation of cells in a specific phase of the cell cycle.
-
Senescence Staining: Use a senescence-associated β-galactosidase staining assay to check for signs of cellular senescence.
-
Time-Course Experiment: Conduct a time-course experiment to see if apoptosis is induced at later time points after the initial cell cycle arrest.
-
Multiple Apoptosis Assays: Utilize multiple, mechanistically different apoptosis assays (e.g., Annexin V staining, caspase activity assays) to confirm the absence of apoptosis.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (TNIK enzymatic assay) | 39 nM | N/A (cell-free) | [1] |
| Inhibition of MINK1 at 1 µM | >60% | N/A (cell-free) | [1] |
| Inhibition of MAP4K4 at 1 µM | >60% | N/A (cell-free) | [1] |
Key Signaling Pathways and Experimental Workflows
References
Technical Support Center: Minimizing Compound-Induced Toxicity in Animal Studies
Disclaimer: Information on a specific compound designated "PF-794" is not publicly available. This guide provides general principles and strategies for minimizing toxicity of novel chemical entities in animal research, based on established toxicological practices. The information herein should be adapted to the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected severe toxicity at our initial dose range. What are the immediate next steps?
A1: Immediately cease dosing and ensure the welfare of the animals. Conduct a thorough review of all experimental parameters, including dose calculations, formulation preparation, and route of administration. It is crucial to perform a dose-range finding study with a wider dose range and fewer animals per group to establish a maximum tolerated dose (MTD). Consider the possibility of off-target effects or a steeper-than-expected dose-response curve.
Q2: How can we differentiate between on-target and off-target toxicity?
A2: On-target toxicity results from the intended pharmacological mechanism of the compound, while off-target toxicity arises from unintended interactions with other biological molecules[1][2][3]. To distinguish between them, consider using a combination of approaches:
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Employ a tool compound: Use a structurally related but pharmacologically inactive compound. If the toxicity is absent with the tool compound, it is more likely to be on-target.
-
Knockout/knockdown models: If the toxicity is attenuated in animals where the intended target has been knocked out or down, this suggests on-target toxicity.
-
In vitro profiling: Screen the compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions.
Q3: What are the key considerations for formulation to minimize local and systemic toxicity?
A3: The formulation can significantly impact the toxicity profile of a compound. Key considerations include:
-
Solubility and stability: Ensure the compound is fully dissolved and stable in the vehicle to avoid precipitation at the injection site, which can cause local irritation and variable absorption.
-
Vehicle selection: The vehicle itself should be non-toxic and biocompatible. Conduct vehicle-only control groups to assess any background effects.
-
pH and osmolality: For parenteral routes, ensure the formulation's pH and osmolality are as close to physiological levels as possible to minimize irritation and pain.
Q4: Can changing the route of administration alter the toxicity profile?
A4: Yes, the route of administration can significantly influence the pharmacokinetic and toxicokinetic profile of a compound, thereby altering its toxicity[4]. For example, intravenous administration leads to immediate systemic exposure and potentially higher peak concentrations, which may exacerbate acute toxicity. In contrast, oral or subcutaneous administration may result in slower absorption and a lower peak concentration, potentially reducing acute toxic effects but could increase the risk of local irritation or first-pass metabolism issues.
Troubleshooting Guides
Problem 1: High Incidence of Mortality in a Dose Group
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Calculation or Preparation | 1. Double-check all calculations for dose, concentration, and volume. 2. Verify the weighing of the compound and the final volume of the formulation. 3. Have an independent researcher verify the calculations and preparation steps. |
| Steep Dose-Response Curve | 1. Conduct a dose-range finding study with a wider range of doses and smaller dose increments. 2. Use fewer animals per group in the initial dose-range finding study. |
| Contaminated Compound or Vehicle | 1. Analyze the purity of the compound batch. 2. Test the vehicle for endotoxins or other contaminants. |
| Unexpected Pharmacokinetics | 1. Conduct a preliminary pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. |
Problem 2: Significant Body Weight Loss in Treated Animals
| Possible Cause | Troubleshooting Step |
| Gastrointestinal Toxicity | 1. Monitor for signs of diarrhea, vomiting, or changes in feces. 2. Conduct a histopathological examination of the gastrointestinal tract. 3. Consider a different route of administration to bypass the GI tract if appropriate. |
| Reduced Food and Water Intake | 1. Measure daily food and water consumption. 2. If intake is reduced, consider if this is due to malaise, taste aversion of a formulated diet, or a direct effect on appetite centers. |
| Systemic Toxicity Affecting Metabolism | 1. Analyze blood chemistry for markers of liver and kidney function[5][6][7]. 2. Assess for signs of dehydration. |
Quantitative Data Summary
The following table summarizes hypothetical dose-dependent effects to illustrate how such data can be presented. In a real-world scenario, this table would be populated with experimental data for the compound of interest.
| Dose Group (mg/kg) | Mortality (%) | Mean Body Weight Change (Day 7, %) | Alanine Aminotransferase (ALT) (U/L) | Creatinine (mg/dL) |
| Vehicle Control | 0 | +5.2 | 35 ± 5 | 0.6 ± 0.1 |
| 10 | 0 | +4.8 | 40 ± 6 | 0.7 ± 0.2 |
| 30 | 0 | -2.1 | 150 ± 25 | 1.1 ± 0.3 |
| 100 | 20 | -15.8 | 580 ± 90 | 2.5 ± 0.5 |
Experimental Protocols
Protocol: Dose-Range Finding Study
-
Animal Model: Select a relevant species and strain for the study.
-
Group Allocation: Assign a small number of animals (e.g., 2-3 per sex) to each dose group.
-
Dose Selection: Choose a wide range of doses, for example, 1, 10, 100, and 1000 mg/kg, based on in vitro cytotoxicity data or literature on similar compounds.
-
Administration: Administer the compound via the intended clinical route. Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and record body weights daily for at least 7 days.
-
Endpoint: The primary endpoint is to identify the MTD, which is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.
Visualizations
Caption: Workflow for assessing compound toxicity.
Caption: Decision tree for troubleshooting toxicity.
Caption: On-target vs. off-target compound activity.
References
- 1. How to Control for Off-Target Effects of Genome Editing [cellandgene.com]
- 2. Facebook [cancer.gov]
- 3. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl derivatives of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal toxicity studies with ammonium perfluorooctanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the toxicological effects of PFOA and PFOS on rats using histological observation and chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating TNIK Engagement with PF-794 in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the engagement of the inhibitor PF-794 with its target, Traf2- and Nck-interacting kinase (TNIK), within a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is TNIK and what is its role in cellular signaling?
A1: TNIK (Traf2- and Nck-interacting kinase) is a serine/threonine kinase that is a critical component of the Wnt signaling pathway.[1] In this pathway, TNIK interacts with β-catenin and T-cell factor 4 (TCF4), phosphorylating TCF4 to activate the transcription of Wnt target genes.[1][2] Dysregulation of the Wnt pathway is implicated in several cancers, particularly colorectal cancer, making TNIK an attractive drug target.[3][4]
Q2: What is this compound and what is its mechanism of action?
A2: this compound (also known as PF-06260933 or PF-06279794) is a potent, selective, and ATP-competitive inhibitor of TNIK.[5][6][7] By binding to the ATP-binding site of TNIK's kinase domain, it blocks the kinase's activity.[8] This prevents the phosphorylation of downstream targets like TCF4, thereby inhibiting the transcription of Wnt target genes and suppressing the growth of Wnt-dependent cancer cells.[4][6]
Q3: Why is it important to validate target engagement in cells?
A3: Validating that a compound (like this compound) binds to its intended target (TNIK) in a complex cellular environment is a critical step in drug discovery. It confirms the compound's mechanism of action and ensures that its observed cellular effects are due to on-target activity. Cellular target engagement assays are more physiologically relevant than purely biochemical assays because they account for factors like cell permeability, intracellular ATP concentrations, and potential off-target effects.[9][10]
Q4: What are the common methods for measuring TNIK target engagement in cells?
A4: Two widely used methods for quantifying intracellular target engagement are the NanoBRET™ Target Engagement (TE) Assay and the Cellular Thermal Shift Assay (CETSA). The NanoBRET assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.[11][12] CETSA measures the stabilization of a target protein against thermal denaturation upon ligand binding.[13][14]
Troubleshooting Guides
NanoBRET™ Target Engagement Assay
Q: My NanoBRET™ signal is very low or absent. What are the possible causes and solutions?
A:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Inefficient Transfection | 1. Verify the expression of your NanoLuc®-TNIK fusion protein via Western blot. 2. Optimize transfection parameters (e.g., DNA-to-reagent ratio, cell density) for your specific cell line.[11] 3. Use a positive control vector (e.g., a fluorescent protein) to assess transfection efficiency. |
| Incorrect Fusion Protein Orientation | The NanoLuc® tag (N- or C-terminal) may sterically hinder this compound binding or the tracer's interaction. Test both N- and C-terminal fusions of NanoLuc® to TNIK to find the optimal orientation.[15] |
| Inactive Reagents | 1. Ensure the NanoBRET™ tracer and the Nano-Glo® substrate have been stored correctly and are not expired.[11] 2. Test the activity of the Nano-Glo® substrate with a positive control NanoLuc® fusion protein. |
| Suboptimal Donor:Acceptor Ratio | The ratio of the NanoLuc®-TNIK (donor) to the fluorescent tracer (acceptor) is critical. Optimize the tracer concentration to find a balance that gives a good signal window (typically near the tracer's EC50 value).[12] |
Q: I see a high background signal in my NanoBRET™ assay. How can I reduce it?
A:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Overexpression of Fusion Protein | High expression levels of NanoLuc®-TNIK can lead to non-specific BRET. Reduce the amount of plasmid DNA used for transfection to achieve expression levels closer to physiological ones.[11] |
| Cellular Autofluorescence | Include a "no tracer" control (cells expressing only NanoLuc®-TNIK) to quantify and subtract the background signal.[11] |
| Spectral Overlap | Ensure you are using the correct filter sets for the NanoLuc® donor emission (e.g., 460nm) and the red-shifted fluorescent acceptor (e.g., 618nm) to minimize spectral overlap.[11] |
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for TNIK upon treatment with this compound. What could be the issue?
A:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Suboptimal Heating Temperature | The chosen temperature for the heat challenge may be too high (denaturing all protein regardless of binding) or too low (not denaturing enough unbound protein). Perform a temperature gradient experiment (melt curve) to determine the optimal temperature that provides the largest signal window between the stabilized and unstabilized protein.[13] |
| Insufficient Compound Concentration/Incubation | 1. Ensure the concentration of this compound is sufficient to engage a significant fraction of TNIK. Perform a dose-response experiment. 2. Increase the pre-incubation time of the cells with this compound to ensure adequate cell penetration and binding.[13] |
| Poor Antibody Quality | The antibody used for detecting soluble TNIK (e.g., via Western blot or AlphaLISA®) may have low affinity or specificity. Validate your antibody's performance and consider testing multiple antibodies. |
| Cell Lysis Issues | Incomplete cell lysis can lead to inconsistent results. Ensure your lysis buffer and protocol are effective. Freeze-thaw cycles after the heat challenge can aid in complete lysis.[13] |
Q: The variability between my CETSA replicates is too high. How can I improve consistency?
A:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Inconsistent Heating/Cooling | Use a PCR cycler for the heat challenge to ensure precise and uniform temperature control and a controlled cooling step across all samples.[13] |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well. |
| Sample Processing Variability | Be consistent in all liquid handling steps, especially when transferring cell lysates for analysis. High-throughput formats may require automated liquid handlers to minimize variability.[16] |
Quantitative Data Summary
The following tables summarize the reported binding affinities and inhibitory concentrations for this compound against TNIK and related kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference(s) |
| TNIK | 9 | Enzymatic | [6] |
| TNIK | 13 | Enzymatic | [17][18] |
| TNIK | 39 | Cell-free | [5] |
| MINK1 | 8 | Enzymatic | [17][18][19] |
| MAP4K4 | 140 | Enzymatic | [17][18] |
Table 2: Cellular Activity of this compound
| Parameter | Value (nM) | Cell Line | Description | Reference(s) |
| Cellular IC₅₀ | Low Nanomolar | Wnt-driven Colorectal Cancer Cells | Inhibition of Wnt target gene expression (AXIN2, MYC) | [6] |
| Cellular IC₅₀ | 160 (for MAP4K4) | Not Specified | Cellular activity related to MAP4K4 inhibition | [20][21] |
Diagrams
Signaling Pathway
Caption: TNIK's role in the canonical Wnt signaling pathway and inhibition by this compound.
Experimental Workflows
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound (PF794) | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. abmole.com [abmole.com]
- 8. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.de [promega.de]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PF 06260933 dihydrochloride | HGK: R&D Systems [rndsystems.com]
- 18. PF 06260933 dihydrochloride | Other MAPK | Tocris Bioscience [tocris.com]
- 19. caymanchem.com [caymanchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Bioavailability of PF-794 (PF-07321332) for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SARS-CoV-2 main protease (Mpro) inhibitor PF-794 (also known as PF-07321332 or nirmatrelvir). The focus is on strategies to improve its bioavailability for in vivo research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo research?
A1: this compound (PF-07321332) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[1][2][3][4] While it is a promising antiviral candidate, its oral bioavailability can be variable and is often low in animal models without a pharmacokinetic enhancer.[5] This is primarily due to extensive first-pass metabolism in the gut and liver by cytochrome P450 3A4 (CYP3A4) enzymes.[5] Low and variable bioavailability can lead to inconsistent drug exposure in preclinical studies, making it difficult to establish clear dose-response relationships and potentially leading to a lack of efficacy.
Q2: What is the role of ritonavir when co-administered with this compound?
A2: Ritonavir is a potent inhibitor of CYP3A4 enzymes.[6][7] When co-administered with this compound, ritonavir inhibits the extensive metabolism of this compound, leading to significantly increased plasma concentrations and a longer half-life.[6][7] This "boosting" effect allows for sustained therapeutic concentrations of this compound to be achieved with oral administration. While this combination is used clinically in Paxlovid™, researchers studying the intrinsic properties of this compound may need to explore formulation strategies that improve bioavailability without ritonavir.
Q3: What are the known pharmacokinetic parameters of this compound in common animal models?
A3: The pharmacokinetic profile of this compound has been characterized in several preclinical species. The oral bioavailability is moderate in rats (34-50%) and low in monkeys (8.5%) when administered without a CYP3A4 inhibitor, largely due to oxidative metabolism.[5][8]
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Nirmatrelvir)
| Species | Dose Route | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) | Unbound Fraction in Plasma |
| Rat | IV/PO | 27.2 | 5.1 | 34-50 | 0.478 |
| Monkey | IV/PO | 17.1 | 0.8 | 8.5 | 0.434 |
| Human | - | - | - | - | 0.310 |
Data compiled from multiple sources.[5][8]
Troubleshooting Guides
Issue 1: Poor or Variable Oral Absorption in Rodent Studies
Possible Causes:
-
Poor Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[5] This can lead to incomplete dissolution in the gastrointestinal tract.
-
Rapid Metabolism: As mentioned, rapid metabolism by CYP3A4 enzymes in the gut wall and liver significantly reduces the amount of active drug reaching systemic circulation.[5]
-
Improper Gavage Technique: Incorrect oral gavage can lead to dosing errors, stress to the animal affecting gut motility, or accidental administration into the trachea.
-
Formulation Issues: The chosen vehicle may not be optimal for solubilizing or stabilizing the compound.
Solutions:
-
Optimize the Formulation:
-
Aqueous Suspension with Suspending Agents: For initial studies, a simple aqueous suspension can be prepared. Using a suspending agent like methylcellulose can help maintain a uniform dispersion.
-
Co-solvent Systems: Employing co-solvents can enhance the solubility of this compound. However, the concentration of organic solvents like DMSO should be minimized to avoid toxicity.[9]
-
Cyclodextrin Complexation: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1][10]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate.[11][12]
-
-
Refine Dosing Technique:
-
Ensure proper training in oral gavage techniques to minimize animal stress and ensure accurate dosing into the esophagus.
-
Consider voluntary oral administration methods, such as incorporating the drug into a palatable jelly, to reduce stress.
-
-
Consider the Impact of Fasting: The presence or absence of food can significantly impact the absorption of orally administered drugs. Standardize the fasting period for all animals in the study to reduce variability.
Issue 2: Unexpected Toxicity in In Vivo Studies
Possible Causes:
-
Off-Target Effects: Although this compound is reported to have a good safety profile, high concentrations may lead to off-target effects.[1]
-
Vehicle Toxicity: The formulation vehicle itself, especially if it contains high concentrations of organic solvents like DMSO, can cause toxicity.[9]
-
Metabolite Toxicity: Toxic metabolites could be formed, although this is less likely to be the primary cause given the known metabolic pathways.
Solutions:
-
Dose De-escalation: If toxicity is observed, reduce the dose to determine a maximum tolerated dose (MTD).
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.
-
Alternative Formulations: If vehicle toxicity is suspected, explore alternative, more biocompatible formulations such as cyclodextrin-based solutions or lipid-based systems.
-
Monitor for Clinical Signs: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or altered organ function markers in blood tests.
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Possible Causes:
-
Insufficient Drug Exposure: This is the most common reason for a lack of efficacy and is directly related to poor bioavailability. The concentration of this compound at the target site may not be reaching the effective concentration (EC90).
-
Rapid Clearance: Even if absorbed, the drug may be cleared from the system too quickly to exert its therapeutic effect.
-
Drug Resistance: While less common in initial studies, the emergence of drug-resistant viral strains is a possibility.
-
Inappropriate Animal Model: The chosen animal model may not accurately reflect the disease progression in humans.
Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK studies to measure the plasma concentration of this compound over time. This will help determine if the lack of efficacy is due to insufficient drug exposure.
-
Formulation Optimization to Increase Exposure: Implement the bioavailability enhancement strategies outlined in "Issue 1".
-
Dose Escalation: If tolerated, increasing the dose may help achieve therapeutic concentrations.
-
Evaluate without Ritonavir: If conducting studies without ritonavir, be aware that higher doses will likely be necessary to achieve similar exposures compared to studies with ritonavir.[12] The rapid metabolism of this compound in the absence of a CYP3A4 inhibitor is a significant hurdle.
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Suspension for Oral Gavage in Rodents
Objective: To prepare a simple, homogenous suspension of this compound for oral administration in mice or rats.
Materials:
-
This compound (PF-07321332) powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated pipette or syringe
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume. A common dosing volume for mice is 10 mL/kg.
-
Weigh the required amount of this compound powder.
-
Levigate the this compound powder with a small amount of the 0.5% methylcellulose solution in a mortar to form a smooth paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or triturating to ensure a uniform suspension.
-
Transfer the suspension to a sterile beaker or vial with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate at a low to medium speed to maintain homogeneity before and during dosing.
-
Visually inspect the suspension for any clumps or settling before drawing each dose.
Protocol 2: Preparation of a this compound Formulation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a solution of this compound using HP-β-CD to improve its aqueous solubility for in vivo studies.
Materials:
-
This compound (PF-07321332) powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or saline
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Procedure:
-
Prepare the desired concentration of HP-β-CD solution in sterile water or saline (e.g., 20% w/v).
-
Slowly add the weighed this compound powder to the HP-β-CD solution while vortexing.
-
Continue to vortex or sonicate the mixture until the this compound is completely dissolved. The formation of a clear solution indicates the formation of the inclusion complex.
-
If necessary, adjust the pH of the final solution to a physiologically compatible range (e.g., pH 6-7).
-
Sterile filter the final solution through a 0.22 µm filter before administration.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Experimental Workflow: Improving this compound Bioavailability
Caption: Workflow for developing and evaluating formulations to improve this compound bioavailability.
Logical Relationship: Troubleshooting Lack of In Vivo Efficacy
Caption: A logical troubleshooting guide for addressing a lack of in vivo efficacy with this compound.
References
- 1. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical discovery and development of nirmatrelvir/ritonavir combinational therapy for the treatment of COVID-19 and the lessons learned from SARS-COV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. Caution required with use of ritonavir-boosted PF-07321332 in COVID-19 management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prednisolone pharmacokinetics in the presence and absence of ritonavir after oral prednisone administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voluntary oral administration of drugs in mice [protocols.io]
- 12. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TNIK Inhibitors: PF-794 vs. NCB-0846 and Other Emerging Molecules
For Researchers, Scientists, and Drug Development Professionals
Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family, has emerged as a critical therapeutic target in oncology and fibrosis. Its role as a key regulator of the Wnt/β-catenin signaling pathway has spurred the development of small molecule inhibitors aimed at disrupting its catalytic activity. This guide provides a detailed comparison of two prominent TNIK inhibitors, PF-794 and NCB-0846, alongside other notable compounds, with a focus on their biochemical potency, cellular activity, and preclinical efficacy, supported by experimental data and methodologies.
Introduction to TNIK and its Role in Disease
TNIK is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[1] Upon Wnt ligand binding to its receptor complex, TNIK is recruited to and phosphorylates T-cell factor 4 (TCF4), a key transcription factor. This phosphorylation event is essential for the recruitment of the co-activator β-catenin and subsequent activation of Wnt target genes, which are crucial for cell proliferation, differentiation, and survival. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like APC or β-catenin lead to constitutive pathway activation.
Head-to-Head Comparison: this compound and NCB-0846
This compound and NCB-0846 are both potent, ATP-competitive inhibitors of TNIK. While a direct comparative study under identical conditions is not publicly available, data from various sources allow for a substantive analysis of their respective profiles.
Table 1: Quantitative Comparison of TNIK Inhibitors
| Parameter | This compound | NCB-0846 | Other Notable Inhibitors |
| TNIK IC50 | 39 nM[2] | 21 nM[3] | INS018_055: Data not publicly available, in Phase II trials for IPF.[4] |
| Selectivity | Excellent kinome selectivity; notable inhibition (>60% at 1 µM) of MINK1 and MAP4K4.[2] | Selective over a panel of 46 kinases; inhibits FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK by >80% at 100 nM.[5][6] | Mebendazole: Anthelmintic drug identified as a TNIK inhibitor. |
| Cellular Activity | Significantly inhibits TNIK-induced phosphorylation of p120-catenin.[2] | Inhibits TCF4 phosphorylation, TNIK auto-phosphorylation, and reduces expression of Wnt target genes (AXIN2, MYC).[7][8] | KY-05009: Inhibits TNIK with a Ki of 100 nM and suppresses TGF-β-induced EMT. |
| In Vivo Efficacy | Data not publicly available. | Suppresses tumor growth in HCT116 colorectal cancer xenograft models and reduces tumor multiplicity in Apc(min/+) mice.[7] | INS018_055: Demonstrates anti-fibrotic activity in preclinical models of lung, kidney, and skin fibrosis.[9] |
Signaling Pathway and Mechanism of Action
TNIK inhibitors exert their effects by blocking the kinase activity of TNIK, thereby preventing the phosphorylation of its downstream substrates and inhibiting the transcription of Wnt target genes.
Caption: The TNIK-Wnt signaling pathway and the inhibitory action of this compound and NCB-0846.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize TNIK inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the potency of an inhibitor against the TNIK enzyme.
Caption: A generalized workflow for an in vitro TNIK kinase assay.
A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[10] Alternatively, radiometric assays using γ-³³P-ATP measure the incorporation of the radioactive phosphate group onto a substrate like Myelin Basic Protein (MBP).[11]
Western Blot Analysis of Target Phosphorylation
Western blotting is used to assess the inhibitor's effect on the phosphorylation of TNIK's downstream targets in a cellular context.
Caption: A standard workflow for Western blot analysis of protein phosphorylation.
For NCB-0846, researchers have examined its effect on the phosphorylation of TCF4 in colorectal cancer cell lines like HCT116.[7] For this compound, its impact on the phosphorylation of p120-catenin has been demonstrated.[2]
Conclusion
Both this compound and NCB-0846 are potent inhibitors of TNIK with distinct selectivity profiles. NCB-0846 is more extensively characterized in the context of Wnt signaling and colorectal cancer, with demonstrated in vivo efficacy. This compound shows promise with its potent enzymatic inhibition and cellular activity, though in vivo data is not yet publicly available. The development of next-generation TNIK inhibitors like INS018_055, currently in clinical trials for idiopathic pulmonary fibrosis, highlights the expanding therapeutic potential of targeting TNIK. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these promising therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (PF794) | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TNIK | Insilico Medicine [insilico.com]
- 5. caymanchem.com [caymanchem.com]
- 6. NCB-0846 - Bile Acids & Microbiome - CAT N°: 33268 [bertin-bioreagent.com]
- 7. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Case study: Study published in Nature Biotechnology on the effects of TNIK inhibitor in lung and kidney fibrosis models. | SMC Laboratories Inc. [smccro-lab.com]
- 10. promega.jp [promega.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of PF-06279794 and Jatrorrhizine as TNIK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two known inhibitors of Traf2- and NCK-interacting kinase (TNIK): the synthetic compound PF-06279794 and the natural alkaloid Jatrorrhizine. This analysis is based on available preclinical data and aims to delineate their respective potencies, mechanisms of action, and the experimental methodologies used for their characterization.
TNIK, a serine/threonine kinase, is a critical regulator of the Wnt/β-catenin signaling pathway, which is fundamental in cell proliferation, differentiation, and development. Dysregulation of this pathway is a hallmark of various cancers, making TNIK an attractive therapeutic target. Both PF-06279794 and Jatrorrhizine have emerged as notable inhibitors of TNIK, albeit with distinct characteristics.
Quantitative Data Summary
The following tables summarize the available quantitative data for PF-06279794 and Jatrorrhizine concerning their inhibitory activities.
Table 1: In Vitro Enzymatic and Cellular Inhibition
| Compound | Assay Type | Target/Cell Line | IC50 Value | Citation |
| PF-06279794 | Enzymatic Assay | TNIK | ~9 nM | [1] |
| Cellular Assay (Wnt target gene expression) | Wnt/β-catenin-driven colorectal cancer cell lines | Low nanomolar range | [1] | |
| Jatrorrhizine | Cell Proliferation Assay | HCT-116 (colorectal carcinoma) | 6.75 ± 0.29 μM (72 hrs) | [2][3][4] |
| Cell Proliferation Assay | HT-29 (colorectal carcinoma) | 5.29 ± 0.13 μM (72 hrs) | [2][3][4] |
Mechanism of Action
PF-06279794 is a potent and selective, ATP-competitive inhibitor of TNIK.[1] By directly binding to the ATP-binding pocket of the kinase, it blocks the phosphorylation of downstream targets, thereby inhibiting the Wnt/β-catenin signaling pathway.[1]
Jatrorrhizine , on the other hand, appears to exert its inhibitory effect on the Wnt/β-catenin pathway through an indirect mechanism involving the downregulation of TNIK expression.[5][6] Studies have shown that Jatrorrhizine treatment leads to reduced levels of TNIK and phosphorylated TNIK.[6] This subsequently decreases the expression of β-catenin and other downstream targets of the Wnt pathway.[3][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
TNIK Kinase Inhibition Assay (for PF-06279794)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TNIK.
-
Principle: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the kinase. Another method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human TNIK enzyme.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[7]
-
Substrate (e.g., Myelin Basic Protein).
-
ATP (with γ-³²P-ATP for radiometric assay or unlabeled ATP for ADP-Glo™ assay).
-
Test compound (PF-06279794) at various concentrations.
-
Phosphocellulose paper (for radiometric assay).
-
ADP-Glo™ reagents (for luminescent assay).
-
-
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing TNIK enzyme, kinase assay buffer, and the substrate.
-
Add varying concentrations of PF-06279794 or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding γ-³²P-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[7]
-
Wnt/β-catenin Signaling Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF responsive elements upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by luminescence.
-
Materials:
-
A suitable cell line (e.g., HEK293T or a colorectal cancer cell line with an active Wnt pathway).
-
TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash contains mutated sites and serves as a negative control).
-
Transfection reagent.
-
Test compound (PF-06279794 or Jatrorrhizine) at various concentrations.
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with TOPFlash (or FOPFlash) and a control plasmid (e.g., Renilla luciferase for normalization).
-
After transfection, treat the cells with different concentrations of the test compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TOPFlash luciferase activity to the Renilla luciferase activity.
-
Calculate the inhibition of Wnt signaling relative to the vehicle-treated control.
-
Cell Proliferation/Viability Assay (MTT or CCK-8)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product or a water-soluble formazan dye (WST-8 in CCK-8 kit), which can be quantified by measuring the absorbance.
-
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29).
-
Cell culture medium and supplements.
-
Test compound (PF-06279794 or Jatrorrhizine) at various concentrations.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution (Cell Counting Kit-8).
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT).
-
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 72 hours).[2][3][4]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8]
-
Visualizations
TNIK Signaling Pathway in Wnt/β-catenin Cascade
Caption: The role of TNIK in the canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for Inhibitor Characterization
Caption: A generalized experimental workflow for characterizing TNIK inhibitors.
Conclusion
PF-06279794 and Jatrorrhizine both demonstrate inhibitory effects on the TNIK-mediated Wnt/β-catenin signaling pathway, a critical axis in cancer progression. PF-06279794 acts as a direct, potent enzymatic inhibitor of TNIK with low nanomolar efficacy. In contrast, Jatrorrhizine appears to function by reducing the overall expression of TNIK, leading to a downstream blockade of the Wnt pathway and inhibition of cancer cell proliferation in the micromolar range.
The choice between these two inhibitors for research or therapeutic development would depend on the specific context. PF-06279794 offers high potency and a direct mechanism of action, making it a valuable tool for specific pharmacological studies of TNIK. Jatrorrhizine, as a natural product, may have a broader, multi-target profile that could be advantageous in certain therapeutic strategies, although its direct interaction with TNIK requires further elucidation. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to explore the full potential of these and other TNIK inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the On-Target Effects of PF-794: A Comparative Guide to CRISPR-Based and Alternative Approaches
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel compound is a cornerstone of preclinical validation. This guide provides a comparative overview of experimental methodologies for validating the on-target effects of PF-794, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). We will delve into the application of CRISPR-Cas9 technology as a definitive validation tool and compare it with alternative biochemical and genetic approaches.
This compound (also known as PF-06279794) is an ATP-competitive inhibitor of TNIK with IC50 values in the low nanomolar range[1][2]. TNIK is a serine/threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, particularly colorectal cancer[1]. By inhibiting TNIK, this compound disrupts Wnt-driven gene transcription, leading to reduced cancer cell proliferation[1]. This guide will outline the experimental frameworks to rigorously confirm that the observed cellular effects of this compound are indeed a direct consequence of its interaction with TNIK.
Comparative Analysis of Target Validation Methods
The selection of a target validation method depends on various factors, including the specific research question, available resources, and desired level of evidence. Here, we compare CRISPR-based gene editing with other widely used techniques.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| CRISPR-Cas9 Knockout | Permanent disruption of the target gene (TNIK) leading to a loss of protein expression. | Provides definitive evidence of target engagement. High specificity and efficiency. | Potential for off-target effects. Can be lethal if the target is essential for cell survival. | Abolished protein expression (Western Blot). Phenotypic rescue experiments. Changes in sensitivity to this compound (IC50 shift). |
| RNA Interference (siRNA/shRNA) | Transient or stable knockdown of target gene expression by degrading mRNA. | Technically less demanding than CRISPR. Suitable for essential genes where complete knockout is lethal. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. | Reduced protein expression (Western Blot). Changes in sensitivity to this compound (IC50 shift). |
| Biochemical Assays (e.g., Kinase Assays) | Direct measurement of the inhibitor's effect on the enzymatic activity of the purified target protein. | Provides direct evidence of target inhibition. Allows for determination of IC50 values. | Does not confirm on-target effects in a cellular context. Requires purified, active protein. | IC50 curves, Ki values. |
| Thermal Shift Assays (TSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | Label-free and in-solution method. Can be performed with cell lysates. | Indirect measure of binding. Not all binding events lead to a significant thermal shift. | Melting temperature (Tm) shift. |
| Chemical Proteomics | Utilizes chemical probes to identify the protein targets of a small molecule in a complex biological sample. | Unbiased, genome-wide approach to identify direct and off-targets. | Technically complex and requires specialized expertise and instrumentation. | List of protein targets and their relative binding affinities. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of TNIK for this compound Target Validation
This protocol outlines the generation of a TNIK knockout cell line to assess changes in sensitivity to this compound.
1. gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the TNIK gene to ensure a functional knockout. Utilize online design tools (e.g., CHOPCHOP, Synthego).
-
Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentiviral Production and Transduction:
-
Co-transfect the gRNA-Cas9 plasmid along with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells to produce lentiviral particles.
-
Harvest the viral supernatant and transduce the target cancer cell line (e.g., a colorectal cancer cell line with active Wnt signaling).
3. Selection and Validation of Knockout Clones:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validate TNIK knockout in individual clones by Western blot analysis to confirm the absence of the TNIK protein.
-
Sequence the genomic DNA of the target region to confirm the presence of insertions or deletions (indels).
4. Cellular Phenotyping and Drug Sensitivity Assays:
-
Compare the proliferation rate of TNIK knockout cells with wild-type (WT) control cells.
-
Treat both WT and TNIK knockout cells with a dose-range of this compound for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Determine the IC50 values for this compound in both cell lines. A significant rightward shift in the IC50 curve for the knockout cells would validate TNIK as the primary target of this compound.
Alternative Method: RNA Interference (siRNA)
1. siRNA Design and Transfection:
-
Design or purchase at least two independent siRNAs targeting different regions of the TNIK mRNA.
-
Transfect the target cancer cell line with TNIK-specific siRNAs or a non-targeting control siRNA using a suitable lipid-based transfection reagent.
2. Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Assess the efficiency of TNIK knockdown by Western blot analysis.
3. Drug Sensitivity Assay:
-
24 hours post-transfection, seed cells for a viability assay.
-
Treat the cells with a dose-range of this compound for 48-72 hours.
-
Determine the IC50 values for this compound in cells treated with TNIK siRNA and control siRNA. A significant increase in the IC50 in the TNIK knockdown cells would support on-target activity.
Visualizing the Experimental Logic and Pathways
To clearly illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the central role of TNIK.
Caption: Experimental workflow for validating this compound's target using CRISPR-Cas9.
Caption: Logical relationship of the CRISPR-based validation experiment for this compound.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a critical step in drug development. While traditional biochemical and genetic methods provide valuable insights, CRISPR-Cas9-mediated gene editing offers a highly specific and definitive approach to confirm the cellular target of compounds like this compound. By demonstrating a clear shift in phenotype, such as resistance to the compound upon target knockout, researchers can build a strong case for the on-target mechanism of action, paving the way for further preclinical and clinical development. The comparative data and detailed protocols provided in this guide are intended to assist researchers in designing and executing robust target validation studies.
References
Unveiling the Selectivity of PF-06463922: A Kinase Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of PF-06463922, a potent inhibitor of ALK and ROS1 kinases, with other kinases. The information presented here is compiled from publicly available experimental data to facilitate an objective assessment of its selectivity.
PF-06463922 is a next-generation, ATP-competitive small-molecule inhibitor designed to target Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase fusions.[1] While highly potent against its primary targets, a comprehensive evaluation of its interaction with a broader panel of kinases is crucial for its application in research and clinical development.
Kinase Inhibition Profile of PF-06463922
To ascertain the selectivity of PF-06463922, its inhibitory activity was assessed against a large panel of recombinant kinases. In an initial screening, the compound was tested at a concentration of 1 µM against 206 different kinases. Besides its intended targets, ALK and ROS1, PF-06463922 demonstrated significant inhibition (>75%) of 13 other tyrosine kinases at this concentration.[1]
Subsequent competition binding assays were performed to determine the half-maximal inhibitory concentration (IC50) for these 13 kinases, providing a quantitative measure of the compound's potency against these off-target kinases. The results confirm that PF-06463922 is most potent against ROS1 and ALK, with selectivity ratios exceeding 100-fold for ROS1 over the other kinases tested.[1]
The following table summarizes the IC50 values for the kinases significantly inhibited by PF-06463922, allowing for a direct comparison of its potency against its primary targets versus its off-targets.
| Kinase Target | IC50 (nM) | Primary/Off-Target |
| ROS1 | <0.025 (Kᵢ) | Primary |
| ALK | <0.07 (Kᵢ) | Primary |
| PTK2 (FAK) | 1.1 | Off-Target |
| FER | 1.8 | Off-Target |
| ACK1 | 2.0 | Off-Target |
| LTK | 2.1 | Off-Target |
| JAK2 | 3.6 | Off-Target |
| TYK2 | 4.1 | Off-Target |
| FES | 4.4 | Off-Target |
| TRKA | 5.8 | Off-Target |
| TRKB | 6.2 | Off-Target |
| TRKC | 7.0 | Off-Target |
| STK22D (TSSK1) | 8.0 | Off-Target |
| LCK | 9.0 | Off-Target |
| FYN | 10.0 | Off-Target |
Experimental Protocols
The determination of the kinase inhibition profile of PF-06463922 involved the following key experimental methodologies:
In Vitro Kinase Selectivity Screening (Invitrogen SelectScreen®)
This assay was employed to perform the initial broad kinase panel screening. The general principle of this assay is to quantify the ability of a test compound to inhibit the activity of a specific kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases were used. Specific peptide or protein substrates for each kinase were prepared in an appropriate assay buffer.
-
Compound Dilution: PF-06463922 was serially diluted to the desired screening concentration (1 µM).
-
Kinase Reaction: The kinase, its specific substrate, and ATP were incubated in the presence of either PF-06463922 or a vehicle control (DMSO). The reaction was allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate was quantified. This is often achieved using methods like radiometric assays (incorporation of ³³P-ATP) or non-radiometric methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or mobility shift assays.
-
Data Analysis: The percentage of kinase inhibition was calculated by comparing the activity in the presence of the inhibitor to the activity in the vehicle control.
Competition Binding Assays for IC50 Determination
For the kinases that showed significant inhibition in the initial screen, competition binding assays were performed to determine the IC50 values.
Methodology:
-
Assay Setup: A fixed concentration of a high-affinity, fluorescently labeled ligand (tracer) for the kinase's ATP binding site is used.
-
Competitive Binding: The kinase, the tracer, and varying concentrations of the test compound (PF-06463922) are incubated together.
-
Detection: The amount of tracer bound to the kinase is measured. As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the measured signal (e.g., fluorescence polarization or FRET).
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound tracer, is calculated by fitting the data to a sigmoidal dose-response curve.
Visualizing the Context: Signaling Pathways and Experimental Workflow
To better understand the biological context of PF-06463922's activity and the process of its selectivity profiling, the following diagrams are provided.
Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.
Caption: Experimental workflow for determining the kinase cross-reactivity profile of PF-06463922.
References
A Head-to-Head Comparison of Wnt Pathway Inhibitors: PF-06279794 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers, particularly colorectal cancer (CRC). This has led to the development of numerous inhibitors targeting different components of this pathway. This guide provides a head-to-head comparison of PF-06279794, a selective TNIK inhibitor, with other notable Wnt pathway inhibitors, including Porcupine and Tankyrase inhibitors. The information is supported by preclinical experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Overview of Compared Wnt Pathway Inhibitors
The Wnt signaling cascade can be broadly divided into upstream and downstream events. Upstream inhibitors, such as Porcupine inhibitors, block the secretion of Wnt ligands, thereby preventing the initiation of the signaling cascade. Downstream inhibitors, like those targeting Tankyrase or TNIK, act within the cell to disrupt the signal transduction that leads to the expression of Wnt target genes.
-
PF-06279794 is a potent and selective, ATP-competitive inhibitor of Traf2- and NCK-interacting kinase (TNIK). TNIK is a downstream component of the Wnt pathway that phosphorylates TCF4, a key transcription factor, thereby promoting the expression of Wnt target genes.
-
Porcupine Inhibitors (e.g., LGK-974/WNT974) target Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, these molecules effectively block all Wnt ligand-dependent signaling.
-
Tankyrase Inhibitors (e.g., XAV939) act on Tankyrase (TNKS), an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, Axin is stabilized, leading to the degradation of β-catenin and the suppression of Wnt signaling.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available in vitro data for PF-06279794 and other Wnt pathway inhibitors in various colorectal cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of Wnt Pathway Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | Target | Cell Line | IC50 (nM) | Assay Type | Reference |
| PF-06279794 | TNIK | - | Enzymatic IC50: < 10 | Kinase Assay | [1] |
| LGK-974 | Porcupine | HN30 | 0.3 | AXIN2 mRNA reduction | [2] |
| Multiple Cell Lines | 0.4 | Wnt coculture assay | [3] | ||
| XAV939 | Tankyrase | Caco-2 (CD44+/CD133+) | 15,300 | Cell Growth | [4] |
| SW480 | Varies | Cell Viability | [5] | ||
| HCT116 | Varies | Cell Viability | [5] | ||
| DLD-1 | Varies | Cell Viability | [5] |
Note: A direct comparison of IC50 values is challenging due to the different assays and cell lines used in various studies.
In Vivo Efficacy in Xenograft Models
The antitumor activity of these inhibitors has been evaluated in various preclinical xenograft models of colorectal cancer.
Table 2: In Vivo Efficacy of Wnt Pathway Inhibitors in Colorectal Cancer Xenograft Models
| Inhibitor | Model | Dosage | Tumor Growth Inhibition (TGI) / Effect | Reference |
| PF-06279794 | Colorectal cancer xenografts | Not specified | Dose-dependent tumor growth inhibition | [1] |
| LGK-974 | MMTV-Wnt1 breast cancer model | 1.0 and 3.0 mg/kg/day | Robust tumor regression | [2] |
| HN30 (HNSCC) xenograft | 1.0 and 3.0 mg/kg | Substantial tumor regression | [2] | |
| XAV939 | Patient-derived CRC xenograft | 25 mg/kg (combination with 5-FU) | TGI of 44.99% (combination) | [6][7] |
| CD44+/CD133+ Caco-2 xenograft | 20 mg/kg | Significant tumor growth suppression | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The Wnt signaling pathway with points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
TNIK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and is suitable for determining the enzymatic inhibitory activity of compounds against TNIK.[1]
Materials:
-
Recombinant human TNIK enzyme
-
TNIK kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)
-
Substrate (e.g., a suitable peptide substrate for TNIK)
-
ATP
-
Test inhibitor (e.g., PF-06279794)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO) control.
-
Add 2 µl of a solution containing the TNIK enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 2 µl of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Porcupine (PORCN) Inhibition Assay (Radioligand Binding)
This assay measures the ability of a compound to displace a radiolabeled ligand from PORCN.[3]
Materials:
-
Cell membranes from cells overexpressing PORCN
-
Radiolabeled PORCN ligand (e.g., [3H]-GNF-1331)
-
Test inhibitor (e.g., LGK-974)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a suitable assay plate, incubate the PORCN-expressing cell membranes with the radiolabeled ligand and varying concentrations of the test inhibitor.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand (e.g., by filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the percentage of displacement and determine the IC50 value.
Tankyrase (TNKS) Activity Assay (Chemiluminescent)
This assay measures the PARsylation activity of Tankyrase.[8]
Materials:
-
Recombinant Tankyrase 1/2 enzyme
-
Histone-coated 96-well plates
-
NAD+
-
Test inhibitor (e.g., XAV939)
-
Anti-PAR monoclonal antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add the Tankyrase enzyme, NAD+, and the test inhibitor to the histone-coated wells.
-
Incubate to allow the PARsylation reaction to occur.
-
Wash the wells to remove unbound reagents.
-
Add the anti-PAR antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the chemiluminescent substrate.
-
Measure the light output using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Colorectal Cancer Xenograft Model
This protocol describes a general procedure for establishing and using a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of Wnt pathway inhibitors.[6][7][9][10]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Freshly resected human colorectal tumor tissue
-
Matrigel or similar extracellular matrix
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Mechanically and/or enzymatically dissociate the tissue into small fragments or single-cell suspensions.
-
Mix the tumor fragments/cells with Matrigel.
-
Subcutaneously implant the mixture into the flank of the immunodeficient mice.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume (e.g., Volume = (length x width²)/2).
-
-
Inhibitor Treatment:
-
Administer the test inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Administer vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and the general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Conclusion
PF-06279794, LGK-974, and XAV939 represent three distinct strategies for inhibiting the Wnt signaling pathway. PF-06279794 offers a targeted approach by acting on the downstream kinase TNIK. Porcupine inhibitors like LGK-974 provide a broad blockade of Wnt signaling by preventing ligand secretion. Tankyrase inhibitors such as XAV939 modulate the stability of the β-catenin destruction complex. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the genetic background of the cancer and the desired point of intervention in the Wnt pathway. The data presented in this guide, while not from direct comparative studies, provides a valuable starting point for evaluating these potent Wnt pathway inhibitors. Further head-to-head studies under standardized conditions are warranted to definitively determine the relative efficacy and therapeutic potential of these compounds.
References
- 1. promega.jp [promega.jp]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. inhibition-of-growth-of-colorectal-cancer-patient-derived-subcutaneous-xenografts-using-combined-wnt-signaling-pathway-inhibitor-and-5-fluorouracil - Ask this paper | Bohrium [bohrium.com]
- 7. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 8. interchim.fr [interchim.fr]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. Frontiers | An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer [frontiersin.org]
Reproducibility of PF-794 Experimental Results: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the TNIK (TRAF2- and NCK-Interacting Kinase) inhibitor PF-794, also known as PF-06279794, with other known TNIK inhibitors, NCB-0846 and Jatrorrhizine. The data presented is based on available preclinical findings and aims to offer a clear, objective comparison to aid in experimental design and interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that the data has been compiled from various sources and experimental conditions may differ. Therefore, direct comparison should be approached with caution.
Table 1: In Vitro Potency of TNIK Inhibitors
| Compound | Target | Enzymatic IC50 | Cellular IC50 (Cell Line) | Source(s) |
| This compound (PF-06279794) | TNIK | ~9 nM - 39 nM | Low nanomolar range (Wnt-driven colorectal cancer cell lines) | [1] |
| NCB-0846 | TNIK | 21 nM | 360 nM (HCT116) | [2][3][4] |
| Jatrorrhizine | TNIK | 6.75 µM (HCT-116), 5.29 µM (HT-29) | Not explicitly for TNIK inhibition, but for cell proliferation | [5] |
Table 2: In Vivo Efficacy of TNIK Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Model System | Dosing | Tumor Growth Inhibition | Source(s) |
| This compound (PF-06279794) | Colorectal cancer xenograft | Oral administration | Dose-dependent tumor growth inhibition | [1] |
| NCB-0846 | HCT116 xenograft | 50 and 100 mg/kg | Significant tumor growth reduction | [6] |
| Jatrorrhizine | HCT-116 nude mice xenograft | Not specified | Inhibited tumor growth and metastasis | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway with TNIK and the inhibitory action of this compound.
Caption: General experimental workflow for screening and validating TNIK inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are provided below.
TNIK Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring kinase activity.
-
Objective: To determine the in vitro inhibitory activity of compounds against TNIK kinase.
-
Materials:
-
Recombinant human TNIK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of TNIK enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Objective: To assess the effect of TNIK inhibitors on the proliferation of colorectal cancer cell lines (e.g., HCT116, DLD-1).
-
Materials:
-
Colorectal cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Western Blotting for Wnt Target Genes (AXIN2 and MYC)
This technique is used to detect and quantify the protein levels of Wnt signaling targets.
-
Objective: To determine if TNIK inhibitors decrease the expression of Wnt target genes.
-
Materials:
-
Colorectal cancer cells treated with TNIK inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AXIN2, MYC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
Colorectal Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds.
-
Objective: To assess the in vivo anti-tumor activity of TNIK inhibitors.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
Test compounds formulated for oral or intraperitoneal administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to the desired dosing schedule and route.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCB-0846 - Bile Acids & Microbiome - CAT N°: 33268 [bertin-bioreagent.com]
Synergistic Antiviral Effects of Nirmatrelvir (PF-07321332) in Combination Therapies Against SARS-CoV-2
Nirmatrelvir (PF-07321332), the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme critical for viral replication.[1][2][3] While highly effective as a monotherapy, research into combination therapies aims to enhance its antiviral efficacy, reduce the potential for drug resistance, and provide alternative treatment strategies. This guide compares the synergistic effects of nirmatrelvir with other antiviral agents, supported by experimental data from preclinical studies.
Nirmatrelvir in Combination with GRP78 Inhibitors
Recent studies have highlighted a strong synergistic interaction between nirmatrelvir and inhibitors of the 78-kilodalton glucose-regulated protein (GRP78), an endoplasmic reticulum (ER) chaperone.[1][2][4] The combination of nirmatrelvir with the GRP78 inhibitor HA15 has been shown to more effectively suppress SARS-CoV-2 replication than either drug alone, both in cell cultures and in animal models.[1][2]
Quantitative Data Summary
| Combination | Model System | Key Findings | Synergy Score | Reference |
| Nirmatrelvir + HA15 | Vero E6 & Calu-3 cells | Significantly diminished cytopathic effect, viral RNA levels, and infectious virus titers. | Bliss score > 10 (indicating strong synergism) | [4] |
| Nirmatrelvir + HA15 | Golden Syrian Hamster | More effective alleviation of pneumonia-induced pulmonary atelectasis compared to monotherapy. | Not Applicable | [1][2] |
| Nirmatrelvir + Celastrol | Vero E6 & Calu-3 cells | Enhanced antiviral activity of nirmatrelvir. | Not specified | [4] |
| Nirmatrelvir + GRP78 siRNA | Vero E6 & Calu-3 cells | Confirmed the role of GRP78 inhibition in the synergistic effect. | Not Applicable | [4] |
Experimental Protocols
In Vitro Synergy Assessment in Vero E6 and Calu-3 Cells [4]
-
Cell Culture: Vero E6 and Calu-3 cells were cultured in appropriate media.
-
Viral Infection: Cells were infected with SARS-CoV-2 (original and Omicron variants).
-
Drug Treatment: Cells were treated with nirmatrelvir and/or a GRP78 inhibitor (HA15 or Celastrol) at various concentrations.
-
Assessment of Antiviral Activity:
-
Cytopathic Effect (CPE): The extent of virus-induced cell death was visually assessed.
-
qRT-PCR: Viral RNA levels were quantified using primers targeting the envelope protein gene.
-
TCID50 Assay: The 50% tissue culture infectious dose was determined to measure the infectious virus titer.
-
-
Synergy Analysis: The Bliss independence model was used to calculate synergy scores from the dose-response data. A score greater than 10 was considered indicative of strong synergy.
-
Protein Expression Analysis: Immunofluorescence and immunoblotting were performed to measure the levels of viral proteins (Spike, Nucleoprotein, and NSP3).
In Vivo Efficacy in a Hamster Model [1][2]
-
Animal Model: Golden Syrian hamsters were used as a model for COVID-19.
-
Viral Challenge: Hamsters were infected with SARS-CoV-2.
-
Drug Administration: Animals were treated with nirmatrelvir, HA15, or a combination of both.
-
Efficacy Evaluation: The primary endpoint was the alleviation of pneumonia-induced pulmonary atelectasis, assessed through histological analysis of lung tissue.
Visualizations
Caption: Synergistic inhibition of SARS-CoV-2 replication by nirmatrelvir and GRP78 inhibitors.
Caption: In vitro experimental workflow for synergy assessment.
Nirmatrelvir in Combination with Molnupiravir
The combination of nirmatrelvir with molnupiravir, an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), has demonstrated synergistic antiviral activity against SARS-CoV-2 in both in vitro and in vivo models.[5]
Quantitative Data Summary
| Combination | Model System | Key Findings | Synergy Score/Outcome | Reference |
| Nirmatrelvir + Molnupiravir | K18-hACE2 Transgenic Mice | Profound inhibition of viral replication in lung and brain; synergistically improved survival rates. | 80% survival with combination vs. 36% (Nirmatrelvir alone) and 43% (Molnupiravir alone).[6][7][8] | [6][7][8] |
| Nirmatrelvir + Molnupiravir | Vero E6 cells | Synergistic activity at both 48h and 72h post-infection. | HSA score: 14.2 (48h), 13.08 (72h).[9] | [9] |
Experimental Protocols
In Vivo Synergy Assessment in K18-hACE2 Mice [7][8]
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.
-
Viral Challenge: Mice were lethally infected with SARS-CoV-2.
-
Drug Administration: Systemic treatment with nirmatrelvir (20 mg/kg), molnupiravir (20 mg/kg), or the combination of both was initiated.
-
Efficacy Evaluation:
-
Survival Rate: The percentage of surviving mice was monitored over time.
-
Viral Load: Viral replication in the lung and brain was quantified.
-
Clinical Severity: Clinical scores were assigned based on symptoms.
-
Histopathology: Virus-induced tissue damage was assessed.
-
In Vitro Synergy Assessment in Vero E6 Cells [9]
-
Cell Culture and Infection: Vero E6 cells were infected with SARS-CoV-2 (20A.EU, BA.1, and BA.2 strains).
-
Drug Treatment: Infected cells were treated with five two-fold serial dilutions of molnupiravir and nirmatrelvir, alone and in combination.
-
Viability Assay: Cell viability was measured at 48 and 72 hours post-infection using the MTT reduction assay.
-
Viral Titer: Supernatants were collected for plaque-assay titration to determine viral loads.
-
Synergy Analysis: The Highest Single Agent (HSA) model was used to calculate synergy scores.
Visualizations
References
- 1. The protease inhibitor Nirmatrelvir synergizes with inhibitors of GRP78 to suppress SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Nirmatrelvir combined with ritonavir for preventing and treating COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. themoonlight.io [themoonlight.io]
- 5. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PF-794's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of PF-794 (also known as PF-06279794), a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). The data presented is based on available preclinical research and aims to offer a clear comparison with other known TNIK inhibitors, facilitating informed decisions in research and development.
Mechanism of Action: TNIK Inhibition and the Wnt Signaling Pathway
This compound exerts its anti-tumor effects by targeting TNIK, a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in various cancers, particularly colorectal cancer, leading to uncontrolled cell proliferation and tumor growth. TNIK acts as a key downstream component of this pathway, where it phosphorylates and activates T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes responsible for cell growth and proliferation. By competitively binding to the ATP-binding site of TNIK, this compound inhibits its kinase activity, thereby preventing TCF4 phosphorylation and subsequently blocking the transcription of oncogenic Wnt target genes.[1]
References
A Comparative Guide to Wnt Pathway Inhibitors in Oncology: Efficacy of ETC-159 and Alternatives in Wnt-Addicted Cancers
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation and differentiation, is frequently dysregulated in a variety of cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the preclinical and clinical efficacy of several Wnt pathway inhibitors, with a focus on the Porcupine (PORCN) inhibitor ETC-159 and its alternatives. The information is intended to assist researchers in evaluating the therapeutic potential of these agents in Wnt-addicted cancer types.
Mechanism of Action: Targeting the Wnt Pathway at Different Nodes
The Wnt signaling cascade can be inhibited at multiple points. The compounds discussed in this guide employ distinct mechanisms of action:
-
PORCN Inhibitors (e.g., ETC-159, LGK974, CGX1321): These small molecules target Porcupine, a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of all Wnt ligands. By inhibiting PORCN, these agents effectively shut down all Wnt-dependent signaling.[1][2]
-
Frizzled Receptor Antagonists (e.g., Vantictumab): These are monoclonal antibodies that bind to the extracellular domain of Frizzled (FZD) receptors, preventing the binding of Wnt ligands and thereby blocking downstream signal transduction. Vantictumab, for instance, targets five different FZD receptors (1, 2, 5, 7, and 8).[3][4]
Below is a diagram illustrating the points of intervention of these inhibitors in the canonical Wnt signaling pathway.
Preclinical Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of ETC-159 and alternative Wnt pathway inhibitors in various Wnt-addicted cancer models.
In Vitro Potency
| Compound | Target | Cancer Type | Cell Line | IC50 | Reference |
| ETC-159 | PORCN | - | STF3A (reporter) | 2.9 nM | [5] |
| Mouse | L-cells (reporter) | 18.1 nM | [5][6] | ||
| LGK974 | PORCN | Head and Neck | HN30 | 0.3 nM | [7][8] |
| - | Co-culture reporter | ~0.4 nM | [9] | ||
| CGX1321 | PORCN | - | Reporter Assay | 0.45 nM | [10] |
In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| ETC-159 | MMTV-Wnt1 orthotopic mouse model | 10 mg/kg, oral | Significant tumor growth inhibition | [11] |
| RSPO3-translocation colorectal cancer PDX | Not specified | Remarkable efficacy | [1][12] | |
| RNF43-mutant pancreatic cancer PDX | Not specified | Remarkable efficacy | [1][12] | |
| LGK974 | MMTV-Wnt1 transgenic mouse model | 1.0-3.0 mg/kg/day | Robust tumor regression | [7] |
| HN30 (HNSCC) xenograft | 3 mg/kg/day | Strong efficacy, tumor regression | [7][8] | |
| CGX1321 | Tumors with RSPO fusions or RNF43 mutations | 3 mg/kg/day (in mice) | Significant inhibition of target genes | [13] |
Clinical Trial Landscape
Several Wnt pathway inhibitors have advanced to clinical trials. The table below provides a snapshot of the publicly available data from early-phase studies.
| Compound | Target | Phase | Cancer Types | Key Findings & Adverse Events | Reference |
| ETC-159 | PORCN | Phase 1a/1b | Advanced Solid Tumors | Well-tolerated at doses that inhibit Wnt signaling. Common AEs: dysgeusia, fatigue, anorexia, vomiting. Dose-limiting toxicity: hyperbilirubinemia. Some patients showed stable disease. | [14][15] |
| LGK974 | PORCN | Phase 1 | Wnt-driven solid tumors | Efficiently decreased Wnt target gene expression in tumors. | [14] |
| CGX1321 | PORCN | Phase 1/1b | Advanced GI Tumors (esp. with RSPO fusions) | Monotherapy DCR of 77% in patients with RSPO fusions. Combination with pembrolizumab showed an 83% DCR in MSS tumors with RSPO fusions. Manageable safety profile; dysgeusia mostly Grade 1. | [10][16] |
| Vantictumab (OMP-18R5) | Frizzled Receptors | Phase 1/1b | Advanced Solid Tumors, Breast Cancer | Well-tolerated up to 2.5 mg/kg q3w. Prolonged stable disease in some neuroendocrine tumor patients. AEs: fatigue, GI issues. A significant concern is the incidence of bone fractures, which may limit future development. | [3][4][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Wnt pathway inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,500 to 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[18]
-
Compound Treatment: Treat the cells with various concentrations of the Wnt inhibitor (e.g., ETC-159, LGK974) for a specified period, typically 24 to 72 hours.[18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.2-0.5 mg/mL and incubate for 1-4 hours.[19]
-
Formazan Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Xenograft Tumor Model
This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Wnt-driven Cancer Through the inhibition of Porcupine by LGK974 - OAK Open Access Archive [oak.novartis.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gsk3b.com [gsk3b.com]
- 10. nursingcenter.com [nursingcenter.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Porcupine inhibitor CGX1321 alleviates heart failure with preserved ejection fraction in mice by blocking WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. Breast Cancer | Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer | springermedicine.com [springermedicine.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PF-794
Essential Safety and Handling Guide for PF-794
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent and selective ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is based on the potential hazards associated with handling a potent, powdered chemical agent and its solutions.
Recommended Personal Protective Equipment:
| Equipment Type | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the powdered form of the compound. |
| Hand Protection | Chemical-resistant rubber gloves | To protect the skin from direct contact with the compound and its solutions. |
| Eye Protection | Chemical safety goggles | To shield the eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | To protect clothing and skin from accidental spills. |
Quantitative Safety Data
Due to the nature of this compound as a research chemical, specific occupational exposure limits (OELs) have not been established. However, for potent pharmaceutical compounds, a risk-based approach to handling is essential. It is recommended to handle this compound in a controlled environment, such as a fume hood, to minimize inhalation exposure.
The primary solvent for this compound is Dimethyl Sulfoxide (DMSO). Therefore, selecting gloves with adequate resistance to DMSO is critical. Below is a table summarizing the breakthrough times for various glove materials when in contact with DMSO.
Glove Material Breakthrough Time for DMSO:
| Glove Material | Breakthrough Time (minutes) | Rating |
| Butyl Rubber | > 480 | Excellent |
| Natural Rubber | < 15 | Poor |
| Neoprene | < 15 | Poor |
| Nitrile | < 15 | Poor |
| PVC (Polyvinyl chloride) | Not Recommended | Not Recommended |
| Viton™ | > 480 | Excellent |
Data is representative and may vary based on glove thickness and manufacturer. Always consult the specific glove manufacturer's chemical resistance guide.
Operational Plans: Handling and Disposal
Handling Procedures
1. Preparation of Stock Solutions:
-
Always handle the powdered form of this compound in a chemical fume hood to avoid inhalation.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a calibrated analytical balance to weigh the desired amount of the compound.
-
Prepare stock solutions by dissolving this compound in a suitable solvent, such as DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve 3.56 mg of this compound (Molecular Weight: 356.42 g/mol ) in 1 mL of DMSO.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary, but the temperature stability of the compound should be considered.[2]
2. Dilution and Use in Experiments:
-
Perform serial dilutions of the stock solution in the appropriate buffer or cell culture medium for your experiment.
-
When diluting, add the stock solution to the aqueous medium and mix thoroughly to prevent precipitation.[1]
-
The final concentration of DMSO in cell-based assays should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
Disposal Plan
1. Unused Compound and Contaminated Materials:
-
Dispose of unused this compound and any materials heavily contaminated with the compound (e.g., weighing boats, pipette tips) as chemical waste.
-
These materials should be collected in a designated, labeled hazardous waste container.
2. Liquid Waste:
-
Aqueous solutions containing low concentrations of this compound may be considered for drain disposal, but this is subject to local regulations. It is best practice to collect all liquid waste containing the compound for chemical waste disposal.
-
Never dispose of concentrated stock solutions down the drain.
3. Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous chemical waste.
-
After rinsing, the container can be disposed of in the regular trash, with the label defaced.
Experimental Protocols
General Protocol for an In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target kinase, TNIK.
Materials:
-
Recombinant TNIK enzyme
-
Kinase buffer
-
Substrate (e.g., a specific peptide or protein substrate for TNIK)
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a series of dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).
-
In a 96-well plate, add the TNIK enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
Signaling Pathway of TNIK in Wnt Signaling
This compound is an inhibitor of TNIK, which plays a crucial role in the Wnt signaling pathway. The diagram below illustrates the canonical Wnt signaling pathway and the point of intervention for a TNIK inhibitor. In the "ON" state (Wnt ligand present), the destruction complex is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus. In the nucleus, it forms a complex with TCF/LEF transcription factors. TNIK is a key component of this complex and is required for the transcriptional activation of Wnt target genes.[4] By inhibiting TNIK, this compound prevents the transcription of these target genes.
Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.
Experimental Workflow for Handling this compound
The following workflow diagram outlines the key steps for safely handling this compound in a laboratory experiment, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
